3-Bromo-5-fluoro-N,N-diethylaniline
Description
The exact mass of the compound this compound is 245.02154 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBENXFMAPRNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268190 | |
| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-70-3 | |
| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-fluoro-N,N-diethylaniline CAS 1809161-70-3 properties
An In-depth Technical Guide to 3-Bromo-5-fluoro-N,N-diethylaniline (CAS 1809161-70-3): Properties, Synthesis, and Analysis for Drug Discovery Professionals
Introduction
This compound is a halogenated and fluorinated aromatic amine that serves as a versatile building block in modern organic synthesis. Its structural features—a nucleophilic diethylamino group, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate electronic and pharmacokinetic properties—make it a compound of significant interest for researchers in medicinal chemistry and materials science.
The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[1][2] As such, intermediates like this compound are pivotal in the synthesis of novel pharmaceutical candidates, particularly in the development of new anticancer medicines.[3] This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthesis pathway, robust analytical methodologies, and critical safety information tailored for the research and development professional.
Physicochemical and Computational Properties
The fundamental properties of this compound define its behavior in chemical reactions and biological systems. The data presented below combines information from supplier technical sheets and computational models.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1809161-70-3 | [4] |
| Molecular Formula | C₁₀H₁₃BrFN | [4] |
| Molecular Weight | 246.12 g/mol | [4] |
| Synonyms | 3-Bromo-N,N-diethyl-5-fluoroaniline | [4] |
| Purity | ≥95% (Typically available) | [4] |
| SMILES | CCN(CC)C1=CC(=CC(=C1)F)Br | [4] |
| Storage Conditions | Sealed in dry, 2-8°C |[4] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Significance in Drug Discovery |
|---|---|---|
| LogP | 3.4344 | Predicts lipophilicity and membrane permeability.[4] |
| TPSA (Topological Polar Surface Area) | 3.24 Ų | Estimates transport properties and blood-brain barrier penetration.[4] |
| Hydrogen Bond Acceptors | 1 | Influences solubility and receptor binding interactions.[4] |
| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding interactions.[4] |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy.[4] |
Synthesis and Purification
Protocol 1: Synthesis of 3-Bromo-5-fluoroaniline (Precursor)
This protocol is adapted from a known procedure for the reduction of a nitroaromatic compound using iron in the presence of an electrolyte.[5] This method, a variation of the Béchamp reduction, is favored for its cost-effectiveness and operational simplicity.
Materials:
-
1-bromo-3-fluoro-5-nitrobenzene (1.0 eq)
-
Iron powder (Fe) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (2.0 eq)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder, ammonium chloride, and water.
-
Heating: Heat the suspension to 90-100°C with vigorous stirring.
-
Addition of Starting Material: Add 1-bromo-3-fluoro-5-nitrobenzene portion-wise to the heated suspension. The exothermic reaction should be controlled by the rate of addition.
-
Reaction: After the addition is complete, maintain the mixture at reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-fluoroaniline. The product can be further purified by vacuum distillation if necessary.[5]
Protocol 2: N,N-Diethylation via Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is chosen here for its mild conditions and high selectivity, minimizing the formation of quaternary ammonium salt byproducts.[7]
Materials:
-
3-Bromo-5-fluoroaniline (1.0 eq)
-
Acetaldehyde (2.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Imine Formation: Dissolve 3-Bromo-5-fluoroaniline in the chosen solvent (DCM or DCE) in a flask under an inert atmosphere (e.g., nitrogen). Add acetaldehyde and stir the solution at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Slowly add sodium triacetoxyborohydride to the mixture in portions. This reagent is chosen for its mildness and tolerance of the slightly acidic conditions that can favor imine formation.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques is standard practice.[1][8]
Protocol 3: UHPLC-MS Analysis
This technique is invaluable for determining the purity of the compound and confirming its molecular weight. The protocol below is based on standard methods for analyzing similar aromatic amines.[8]
Instrumentation & Conditions:
-
System: A UPLC system coupled with a single quadrupole mass spectrometer (SQD) and a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile with 0.02% formic acid
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-60°C.
-
Detection: PDA scan (190-400 nm) and ESI+ mass spectrometry.
Expected Results:
-
Purity: The chromatogram should show a single major peak, allowing for purity calculation based on peak area percentage.
-
Molecular Weight Confirmation: The mass spectrum should display a protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated mass of C₁₀H₁₄BrFN⁺. A key diagnostic feature will be the isotopic pattern characteristic of a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).[8]
NMR Spectroscopy: Structural Elucidation
NMR spectroscopy is the definitive method for elucidating the precise chemical structure. While experimental spectra for this specific compound are not published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.[9][10][11]
-
¹H NMR (in CDCl₃):
-
Ethyl Protons: A triplet integrating to 6H (for the two -CH₃ groups) around δ 1.1-1.3 ppm and a quartet integrating to 4H (for the two -CH₂- groups) around δ 3.2-3.4 ppm.
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.0-7.0 ppm). The protons will exhibit complex splitting patterns (doublets of doublets, or triplets) due to coupling with each other and with the fluorine atom (H-F coupling).
-
-
¹³C NMR (in CDCl₃):
-
Alkyl Carbons: Two signals in the aliphatic region for the ethyl groups (~δ 12-15 ppm for -CH₃ and ~δ 45-50 ppm for -CH₂-).
-
Aromatic Carbons: Six distinct signals in the aromatic region. The carbon directly attached to fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbon attached to bromine will appear around δ 120-125 ppm.
-
-
¹⁹F NMR (in CDCl₃):
-
A single signal, likely a triplet of triplets, due to coupling with the two ortho and one para aromatic protons.
-
Applications in a Research & Development Context
This compound is not an end-product but a strategic intermediate. Its value lies in its potential for diversification in drug discovery campaigns.
-
Scaffold for Medicinal Chemistry: The aniline moiety is a common feature in many approved drugs. The N,N-diethyl group can modulate lipophilicity and block metabolic N-dealkylation.
-
Cross-Coupling Handle: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amine groups), enabling the rapid generation of compound libraries for high-throughput screening.
-
Modulation of Physicochemical Properties: The fluorine atom is strategically placed to exert a strong electron-withdrawing effect, which can significantly alter the pKa of the aniline nitrogen. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Safety and Handling
As a research chemical, this compound must be handled with appropriate caution. The following information is derived from safety data for the compound and its close structural analogs.[4][12][13][14]
Table 3: GHS Hazard Identification
| Pictogram | GHS Code | Hazard Statement |
|---|
|
| GHS07 | Warning | | | H302 | Harmful if swallowed.[4] | | | H312/H332 | Harmful in contact with skin or if inhaled.[12][14] | | | H315 | Causes skin irritation.[4] | | | H319 | Causes serious eye irritation.[4] | | | H335 | May cause respiratory irritation.[4] |Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[12][13]
-
Hygiene: Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage and Disposal:
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place.[4][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value synthetic intermediate with significant potential for application in drug discovery and development. Its carefully arranged functional groups offer multiple avenues for chemical modification, allowing researchers to systematically explore chemical space in the search for new therapeutic agents. Understanding its physicochemical properties, employing robust synthetic and analytical protocols, and adhering to strict safety guidelines are paramount to leveraging its full potential in the laboratory.
References
- ChemScene. (n.d.). 1809161-70-3 | this compound.
- PubChem. (n.d.). 3-Bromo-5-fluoroaniline. National Center for Biotechnology Information.
- Savič, V., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- BLDpharm. (n.d.). 1783727-80-9|3-Bromo-5-fluoro-2,4-dimethylaniline.
- Apollo Scientific. (n.d.). Safety Data Sheet: 3-Bromo-4-fluoro-5-methylaniline.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-5-methylaniline.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-5-fluoroaniline.
- PrepChem. (n.d.). Synthesis of 3-bromo-5-fluoroaniline.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylaniline.
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Fisher Scientific. (n.d.). 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals.
- Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.
- PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline. National Center for Biotechnology Information.
- ResearchGate. (2021). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
- ChemicalBook. (n.d.). 3-Bromoaniline(591-19-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 3-Bromo-5-fluoroanisole(29578-39-0) 1H NMR spectrum.
- PubChemLite. (n.d.). 3-bromo-5-fluoro-2-methylaniline (C7H7BrFN).
- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluoro-5-methylaniline.
- BenchChem. (2025). An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis.
- PubChem. (n.d.). 3-Bromo-n,n-diethylaniline. National Center for Biotechnology Information.
- Le Studium. (2018). Fluorine as a key element in modern drug discovery and development.
- PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. National Center for Biotechnology Information.
- BenchChem. (n.d.). Application Note: Laboratory Synthesis of N,3-diethylaniline.
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3-Bromo-5-fluoro-N,N-diethylaniline chemical structure and SMILES
[1][2]
Executive Summary & Compound Identity
3-Bromo-5-fluoro-N,N-diethylaniline is a specialized halogenated aniline derivative serving as a critical intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1] Its structure is defined by a trisubstituted benzene ring featuring a diethylamino group, a bromine atom, and a fluorine atom in a meta relationship to one another (3,5-substitution pattern relative to the amine).[1]
This specific substitution pattern renders the molecule highly valuable for medicinal chemistry.[1] The bromine atom acts as a reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom imparts metabolic stability and modulates pKa and lipophilicity without introducing significant steric bulk.[1] The N,N-diethyl group serves as a hydrophobic pharmacophore, often enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) targets.[1]
Chemical Identity Data
| Property | Specification |
| IUPAC Name | 3-Bromo-N,N-diethyl-5-fluoroaniline |
| CAS Registry Number | 1809161-70-3 |
| Molecular Formula | C₁₀H₁₃BrFN |
| Molecular Weight | 246.12 g/mol |
| SMILES | CCN(CC)C1=CC(F)=CC(Br)=C1 |
| InChI Key | NGZAVSDIXFIWHJ-UHFFFAOYSA-N (Derived) |
| Appearance | Pale yellow to brown oil or low-melting solid (Predicted) |
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems and synthetic workflows.
| Parameter | Value (Predicted/Exp) | Significance in Drug Design |
| LogP | ~3.43 | Indicates high lipophilicity; suitable for CNS penetration but requires formulation strategies for solubility.[1] |
| TPSA | 3.24 Ų | Very low polar surface area, consistent with high membrane permeability.[1] |
| H-Bond Donors | 0 | Lack of donors prevents non-specific binding but necessitates acceptors in the target pocket.[1] |
| H-Bond Acceptors | 1 | The tertiary amine nitrogen acts as a weak acceptor.[1] |
| Rotatable Bonds | 3 | Moderate flexibility allows for induced fit in protein binding pockets.[1] |
Synthetic Pathways & Protocols
The synthesis of this compound typically proceeds via a stepwise functionalization of the benzene core.[1] The most robust route involves the reduction of 1-bromo-3-fluoro-5-nitrobenzene followed by reductive amination or alkylation.[1]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from commercially available precursors to the target scaffold.
Detailed Experimental Protocol
Note: The following protocol is derived from standard methodologies for aniline functionalization and adapted for this specific halogenated scaffold to prevent dehalogenation.
Step 1: Preparation of 3-Bromo-5-fluoroaniline (Intermediate)[1][2]
-
Reaction Type: Bechamp Reduction (Fe/NH₄Cl)[1]
-
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation (Pd/C, H₂) to strictly avoid hydrodehalogenation (loss of the bromine or fluorine atoms).[1]
-
Setup: Charge a 3-neck round-bottom flask with 1-bromo-3-fluoro-5-nitrobenzene (1.0 equiv), Iron powder (5.0 equiv), and Ammonium Chloride (5.0 equiv).
-
Solvent: Add a mixture of Ethanol/Water (3:1 v/v).
-
Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous mechanical stirring for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with EtOAc.[1]
-
Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Step 2: N,N-Diethylation to Target[1]
-
Reaction Type: Reductive Amination
-
Rationale: Reductive amination using acetaldehyde is superior to direct alkylation with ethyl iodide.[1] Direct alkylation often leads to over-alkylation (quaternary ammonium salts) and is difficult to control.
-
Reagents: Dissolve 3-bromo-5-fluoroaniline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Aldehyde Addition: Add Acetaldehyde (3.0 equiv) and Acetic Acid (catalytic, 0.1 equiv). Stir for 30 minutes at room temperature to form the imine/enamine species.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.0 equiv) portion-wise. Note: NaBH(OAc)₃ is milder than NaBH₄ and prevents reduction of the aryl halides.
-
Quench: Stir overnight at room temperature. Quench by slow addition of saturated NaHCO₃ solution.[1]
-
Isolation: Separate layers. Extract aqueous layer with DCM.[1] Dry organic phase over MgSO₄ and concentrate.[1]
-
Validation: Verify structure via ¹H NMR. Look for the characteristic quartet (~3.4 ppm) and triplet (~1.1 ppm) of the ethyl groups.
Reactivity & Applications in Drug Discovery
The this compound scaffold is a "privileged structure" in medicinal chemistry because it allows for orthogonal functionalization.[1]
Chemoselectivity Map
The presence of three distinct functional groups (Amine, Bromide, Fluoride) allows for precise chemical editing.
[1]
Strategic Utility
-
Bioisosterism: The fluorine atom often mimics a hydrogen atom sterically but blocks metabolic oxidation at the C5 position (blocking Phase I metabolism).
-
Scaffold Hopping: The N,N-diethylaniline moiety is a classic replacement for morpholine or piperidine rings to adjust solubility and pKa.[1]
-
Kinase Inhibition: This specific substitution pattern is frequently observed in Type II kinase inhibitors where the aniline nitrogen forms a hinge bond (if de-alkylated) or interacts with the solvent front (as the diethyl derivative).
Safety & Handling (GHS Classification)
Based on the properties of halogenated anilines, the following safety protocols are mandatory.
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]
References
-
PubChem. (2025).[1][4] 3-Bromo-5-fluoroaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Shah, P., & Westwell, A. D. (2007).[7] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[7] Retrieved from [Link]
-
Organic Syntheses. (n.d.). General Procedures for Aniline Alkylation and Reduction. Retrieved from [Link]
Sources
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- 4. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 3-Bromo-5-fluoro-N,N-diethylaniline
High-Fidelity Synthesis, Structural Characterization, and Functional Utility in Medicinal Chemistry
Executive Summary
3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) represents a critical halogenated aniline scaffold used extensively as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal reactivity : the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the fluorine atom modulates metabolic stability and lipophilicity (Bioisosterism), and the diethylamino group acts as a strong electron-donating auxochrome, influencing the electronic density of the aromatic ring.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, spectral characteristics, and application logic in drug discovery.
Physicochemical Specifications
The following data constitutes the core identity profile of the molecule.
| Property | Specification | Notes |
| IUPAC Name | 3-Bromo-N,N-diethyl-5-fluoroaniline | |
| CAS Registry Number | 1809161-70-3 | |
| Molecular Formula | C₁₀H₁₃BrFN | |
| Molecular Weight | 246.12 g/mol | Monoisotopic Mass: 245.02 |
| SMILES | CCN(CC)C1=CC(=CC(=C1)F)Br | |
| Appearance | Yellow to orange oil | Darkens upon oxidation/light exposure |
| LogP (Predicted) | ~3.43 | High lipophilicity due to halogenation |
| H-Bond Donors | 0 | Fully substituted amine |
| H-Bond Acceptors | 2 | N-lone pair and F atom |
Synthetic Architecture
The synthesis of this compound is best approached via a modular strategy, typically commencing from the commercially available 1-bromo-3-fluoro-5-nitrobenzene . Two primary pathways exist for the terminal N-alkylation step: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).
Pathway Logic & Chemoselectivity
-
Method A (Reductive Amination): Preferred for laboratory-scale high purity. Avoids the formation of quaternary ammonium salts (over-alkylation).
-
Method B (Direct Alkylation): Economical for bulk scale but requires strict stoichiometric control to prevent quaternization.
Step 1: Precursor Synthesis (Nitro Reduction)
The nitro group of 1-bromo-3-fluoro-5-nitrobenzene is selectively reduced to the aniline without dehalogenating the sensitive C-Br or C-F bonds.
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.
-
Conditions: Reflux, 2-4 hours.
-
Mechanism: Single electron transfer (SET) reduction.
-
Yield: Typically 85-95%.
Step 2: N,N-Diethylation (Terminal Step)
Protocol A: Reductive Amination (Recommended)
This protocol utilizes acetaldehyde and a hydride reducing agent.
-
Reaction Matrix: Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in Dichloroethane (DCE) or THF.
-
Imine Formation: Add Acetaldehyde (3.0 eq) and Acetic Acid (cat.). Stir for 30 min to form the intermediate iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (3.5 eq) portion-wise at 0°C.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Direct Alkylation
-
Reaction Matrix: Dissolve 3-bromo-5-fluoroaniline in DMF.
-
Base: Add K₂CO₃ (3.0 eq) or Hünig's base.
-
Alkylelectrophile: Add Ethyl Iodide (EtI) (2.5 eq).
-
Thermal Drive: Heat to 60-80°C for 12 hours.
-
Risk: Monitor by LCMS to stop before quaternary salt formation.
Visualization: Synthetic Workflow
The following diagram illustrates the convergent synthesis and the critical decision points between alkylation strategies.
Caption: Figure 1. Divergent synthetic pathways for this compound highlighting risk mitigation in N-alkylation.
Structural Characterization & Validation
Validation of the synthesized scaffold requires multi-modal spectroscopy. The 1,3,5-substitution pattern creates a distinct NMR signature.
Nuclear Magnetic Resonance (NMR) Profile
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: The three aromatic protons are chemically non-equivalent but may overlap. Expect a pattern of triplets or doublets of doublets (dd) due to ¹⁹F coupling.
-
δ ~6.4 - 6.7 ppm (3H, m, Ar-H).
-
-
Aliphatic Region: The ethyl groups appear as a classic quartet-triplet system.
-
δ ~3.30 ppm (4H, q, J=7.1 Hz, N-CH ₂-CH₃).
-
δ ~1.15 ppm (6H, t, J=7.1 Hz, N-CH₂-CH ₃).
-
-
-
¹³C NMR:
-
Expect doublets for carbons ortho and para to the Fluorine atom due to C-F coupling (J values ~20-25 Hz for ipso, ~250 Hz for C-F bond).
-
-
¹⁹F NMR:
-
Single singlet (or multiplet if proton-coupled) around -110 to -113 ppm .
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Signature:
-
[M+H]⁺: 246.1 / 248.1.
-
Isotope Pattern: A distinct 1:1 ratio of the M and M+2 peaks confirms the presence of a single Bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Functional Utility in Drug Discovery[5][6][7]
This molecule is not merely an endpoint but a linchpin intermediate . Its utility is defined by the differential reactivity of its substituents.
Palladium-Catalyzed Cross-Coupling
The C-Br bond is significantly more reactive toward oxidative addition by Pd(0) than the C-F or C-N bonds.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl scaffolds (e.g., kinase hinge binders).
-
Buchwald-Hartwig: Displacement of the Bromine with secondary amines to form unsymmetrical diamines.
Lithium-Halogen Exchange
Treatment with n-BuLi or t-BuLi at -78°C selectively exchanges the Bromine for Lithium.
-
Application: The resulting aryl-lithium species can be quenched with electrophiles (e.g., DMF to form the aldehyde, CO₂ to form the carboxylic acid), allowing for carbon chain extension.
Fluorine Bioisosterism
The C-F bond is metabolically robust. In medicinal chemistry, the C-5 fluorine often blocks metabolic oxidation (P450 metabolism) at that position, extending the half-life of the final drug candidate.
Visualization: Reactivity Logic
Caption: Figure 2. Chemoselective functionalization pathways utilizing the orthogonal reactivity of the bromine and fluorine substituents.
Safety and Handling (SDS Summary)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under an inert atmosphere (Nitrogen/Argon). The amine is prone to oxidation (darkening) upon prolonged exposure to air.
-
Disposal: Halogenated organic waste streams.
References
-
PrepChem. (n.d.). Synthesis of 3-bromo-5-fluoroaniline via Iron Reduction. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]
-
National Science Foundation (NSF). (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides. Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: 3-Bromo-N,N-diethylaniline (Analogous Structure Data). Retrieved from [Link]
Sources
Solubility data for 3-Bromo-5-fluoro-N,N-diethylaniline in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-5-fluoro-N,N-diethylaniline in Organic Solvents
Abstract This technical guide establishes a rigorous framework for the solubility profiling of This compound (CAS: 1809161-70-3), a critical intermediate in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). While specific empirical solubility data remains unpublished in open literature, this guide synthesizes structural predictive analysis with a validated experimental protocol (Laser Monitoring Observation Technique) to enable researchers to generate, model, and apply solubility data for process optimization.
Introduction: The Criticality of Solubility Data
This compound is a functionalized aniline derivative characterized by a halogenated aromatic core and a lipophilic N,N-diethyl amino group. Its primary utility lies in transition-metal catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling) where the bromine atom serves as an electrophilic handle.
Precise solubility data (mole fraction,
-
Process Scale-up: Determining the optimal solvent volume to maximize reactor throughput.
-
Purification: Designing cooling crystallization processes to isolate the product from impurities.
-
Reaction Kinetics: Ensuring homogeneity in single-phase reaction mixtures.
Theoretical Solubility Profile
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility behavior of this compound can be predicted:
-
Non-Polar/Aprotic Solvents (High Solubility): Toluene, Ethyl Acetate, Dichloromethane. The hydrophobic ethyl groups and aromatic ring facilitate strong dispersion forces.
-
Polar Protic Solvents (Moderate to Low Solubility): Methanol, Ethanol, Isopropanol.[1] Solubility is expected to decrease as the carbon chain of the alcohol shortens due to the hydrophobic effect, although the amino nitrogen can accept hydrogen bonds.
-
Water (Insoluble): The molecule lacks sufficient polar functionality to overcome the hydrophobic penalty of cavity formation in water.
Experimental Methodology: Laser Monitoring Observation Technique
To generate high-precision solubility data, the Laser Monitoring Observation Technique is superior to the traditional gravimetric shake-flask method due to its speed, automation potential, and elimination of sampling errors (e.g., filter clogging).
Apparatus Setup
-
Jacketed Glass Vessel (50-100 mL): Equipped with a magnetic stirrer and connected to a high-precision thermostatic water bath (
K). -
Laser Source: A standard He-Ne laser or high-intensity red LED (650 nm).
-
Photoelectric Detector: Placed 180° opposite the laser source to measure light transmittance.
-
Digital Thermometer: Calibrated probe immersed directly in the solution.
Protocol Workflow
-
Preparation: Accurately weigh a specific mass of solute (
) and solvent ( ) into the vessel. -
Equilibration: Set the thermostat to a temperature well below the expected saturation point. The mixture should be a turbid suspension (laser transmittance
). -
Heating Ramp: Slowly increase the temperature (e.g.,
K/min) while stirring continuously. -
Detection: Monitor the laser transmittance. The clear point (saturation temperature,
) is defined as the temperature at which transmittance reaches a maximum plateau, indicating complete dissolution. -
Iteration: Repeat with varying solute/solvent ratios to cover the desired temperature range (e.g., 278.15 K to 323.15 K).
Workflow Visualization
Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid solubility.
Data Analysis & Thermodynamic Modeling
Once experimental data is collected, it must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution properties.
The Modified Apelblat Equation
The modified Apelblat equation is an empirical semi-logarithmic model that typically provides the highest correlation accuracy (
- : Mole fraction solubility of the solute.[2]
- : Absolute temperature (K).[3][4][5]
- : Empirical parameters derived from non-linear regression.
The Van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.[2]
- : Enthalpy of dissolution (typically positive/endothermic).
- : Entropy of dissolution.
- : Universal gas constant (8.314 J/mol·K).
Interpretation:
-
A linear plot of
vs. confirms the validity of the Van't Hoff model. -
Positive
: Indicates the dissolution is endothermic; solubility increases with temperature. -
Positive
: Indicates dissolution is entropy-driven (disorder increases).
Representative Data Structure
Researchers should organize their findings in the following standard format to facilitate peer review and industrial application.
Table 1: Template for Solubility Data of this compound
| Solvent | T (K) | Mass of Solute (g) | Mass of Solvent (g) | Mole Fraction ( |
| Ethanol | 283.15 | Experimental | Experimental | Calc |
| 293.15 | ... | ... | ... | |
| 303.15 | ... | ... | ... | |
| Toluene | 283.15 | Experimental | Experimental | Calc |
| ... | ... | ... | ... | |
| Ethyl Acetate | 283.15 | Experimental | Experimental | Calc |
Note: Mole fraction (
Process Applications
Crystallization Design
For purification, select a solvent system with a steep solubility curve (large coefficient
-
Strategy: Dissolve the crude this compound in hot Ethanol or Isopropanol (where solubility is high at boiling but drops significantly upon cooling).
-
Anti-Solvent: If solubility is too high in organics, use Water as an anti-solvent to induce precipitation in a controlled manner.
Reaction Solvent Selection
For coupling reactions (e.g., Suzuki), the solvent must dissolve both the aryl bromide and the catalyst system.
-
Recommendation: Toluene or 1,4-Dioxane are preferred. They provide high solubility for the lipophilic substrate and are compatible with common palladium catalysts, minimizing mass-transfer limitations.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction methods. Journal of Pharmaceutical & Biomedical Analysis, 47(4-5), 593-631. Link
- Sha, F., et al. (2021). Solubility determination and thermodynamic modeling of 3-chloro-2-methylaniline in various solvents. Journal of Chemical & Engineering Data. (Representative methodology for substituted anilines).
-
ChemScene. (2024). Product Data Sheet: this compound (CAS 1809161-70-3).[6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 4. researchgate.net [researchgate.net]
- 5. ThermoML:J. Chem. Eng. Data 2019, 64, 12, 5196-5209 [trc.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. aaronchem.com [aaronchem.com]
Advanced Safety and Mechanistic Profiling of Halogenated N,N-Diethylaniline Intermediates in Drug Synthesis
Executive Summary
Halogenated N,N-diethylanilines, such as 4-bromo-N,N-diethylaniline, are critical electrophilic intermediates used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) for the synthesis of pharmaceuticals, fluorophores, and agricultural chemicals. While standard Safety Data Sheets (SDS) provide baseline compliance data, they often lack the mechanistic context required for safe scale-up. This whitepaper synthesizes physicochemical data, metabolic toxicology, and field-proven methodologies to provide a comprehensive, self-validating framework for handling these highly reactive and toxic intermediates.
Comparative Physicochemical & Hazard Profiling
The addition of a halogen (such as bromine or chlorine) to the aniline ring fundamentally alters the molecule's physicochemical properties, shifting it from a volatile liquid to a crystalline solid, and significantly increasing its lipophilicity. This structural change impacts both its environmental fate and its biological absorption profile.
Below is a comparative analysis of the parent compound versus its brominated derivative, synthesizing data from authoritative safety assessments[1],[2],,[3].
| Property / Hazard Parameter | N,N-Diethylaniline (Parent) | 4-Bromo-N,N-diethylaniline (Halogenated) |
| CAS Number | 91-66-7 | 2052-06-4 |
| Physical State | Colorless to yellow liquid[3] | Light brown crystalline solid[2] |
| GHS Health Hazards | Toxic if swallowed/dermal/inhaled (H301, H311, H331), STOT RE 2 (H373) | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), Acute Oral Tox[1],[2] |
| Transport Classification | UN2432 (Class 6.1, Toxic Liquid) | UN2811 (Class 6.1, Toxic Solid, Organic, n.o.s.)[2] |
| LogP (Lipophilicity) | 3.31[3] | > 3.31 (Increased due to para-bromination) |
| Primary Toxicity Risk | Methemoglobinemia / Cyanosis | Methemoglobinemia / Potential Bioaccumulation[2], |
Causality Insight: The shift from a liquid to a solid state (UN2811)[2] introduces a new physical hazard during scale-up: aerosolized dust generation . While the parent liquid presents a severe vapor inhalation hazard, the brominated solid requires stringent particulate control (e.g., HEPA-filtered enclosures) to prevent respiratory absorption.
Mechanistic Toxicology: The Methemoglobinemia Pathway
To design effective safety protocols, chemists must understand why these compounds are toxic. The acute toxicity of N,N-diethylaniline derivatives is not primarily driven by the parent electrophile, but by its hepatic metabolism[4].
Upon absorption, cytochrome P450 (CYP450) enzymes in the liver catalyze the N-dealkylation of the diethylamino group. The resulting secondary and primary anilines undergo subsequent N-oxidation to form highly reactive phenylhydroxylamine derivatives [4]. These metabolites are potent oxidizing agents that enter red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin. Because methemoglobin cannot bind oxygen, systemic hypoxia and cyanosis ensue, often with a delayed onset of 2 to 4 hours.
Halogenation at the para position (e.g., 4-bromo) blocks para-hydroxylation—a common detoxification pathway—forcing the metabolic flux entirely toward the toxic N-oxidation route, while the increased lipophilicity prolongs the biological half-life.
Caption: Metabolic pathway of N,N-diethylanilines leading to methemoglobinemia via N-oxidation.
Self-Validating Experimental Protocol: Scale-Up & Quenching
When utilizing 4-bromo-N,N-diethylaniline in a pilot-scale Buchwald-Hartwig amination, standard operating procedures must be upgraded to self-validating systems . This ensures that safety is mathematically proven at each step, rather than assumed.
Step-by-Step Methodology
Step 1: Reagent Preparation (Particulate Control)
-
Action: Weigh 4-bromo-N,N-diethylaniline inside a Class II biological safety cabinet or a specialized powder-weighing hood.
-
Causality: As a Class 6.1 toxic solid[2], the primary exposure route during setup is the inhalation of micro-crystalline dust. Draft-free weighing prevents aerosolization.
Step 2: Reaction Execution (Inert Atmosphere)
-
Action: Transfer the solid to the reactor, purge with Argon, and add the solvent (e.g., Toluene), amine partner, and Pd-catalyst. Heat to 90°C.
-
Causality: Inerting prevents the auto-oxidation of the electron-rich aniline core, which can form hazardous, highly colored azo-polymeric degradation products.
Step 3: In-Process Monitoring (The First Validation Check)
-
Action: Pull a 50 µL aliquot, dilute, and analyze via HPLC-UV at 254 nm. Do not proceed to workup until the 4-bromo-N,N-diethylaniline peak area is <0.1%.
-
Causality: The safest way to handle a toxic intermediate is to consume it entirely. Verifying >99.9% conversion mathematically validates that the downstream extraction will not expose the operator to the Class 6.1 hazard.
Step 4: Chemical Quenching & Phase Separation
-
Action: Cool the reactor to 20°C. Quench the reaction by adding 1M HCl (aqueous) until the aqueous layer reaches pH < 2.
-
Causality: The conjugate acid of the diethylamino group has a pKa of ~6.57[3]. Quenching with a strong acid protonates any residual aniline, converting the highly lipophilic free base into a water-soluble hydrochloride salt. This prevents volatilization and forces the toxic residue entirely into the aqueous waste layer, keeping the organic product layer clean.
Step 5: Safety Validation of the Quench (The Second Validation Check)
-
Action: Test the aqueous layer with pH paper to confirm pH < 2.
-
Causality: If the pH is > 2, the amine is not fully protonated and may partition back into the organic phase, compromising the safety of the rotary evaporation step.
Caption: Self-validating experimental workflow for halogenated aniline scale-up.
Environmental Fate & Waste Segregation
Halogenated anilines are highly toxic to aquatic life with long-lasting effects. Because the 4-bromo derivative is highly lipophilic (LogP > 3.31) and insoluble in water[2], it has a high potential for bioaccumulation in aquatic organisms.
Protocol for Waste: Aqueous layers from the acidic quench (Step 4) must never be neutralized before disposal, as this will precipitate the free-base toxic solid in the waste drum. They must be strictly segregated into "Aqueous Acidic Toxic" streams and incinerated by specialized waste management facilities.
References
1.[1] Title: SAFETY DATA SHEET - Tokyo Chemical Industry (4-Bromo-N,N-diethylaniline) | Source: tcichemicals.com | URL: 2.[2] Title: SAFETY DATA SHEET - Thermo Fisher Scientific (4-Bromo-N,N-diethylaniline) | Source: thermofisher.com | URL: 3.[4] Title: Aromatic Amines: An Assessment of the Biological and Environmental Effects | Source: epa.gov | URL: 4. Title: Aldrich 185868 - SAFETY DATA SHEET (N,N-Diethylaniline) | Source: sigmaaldrich.cn | URL: 5.[3] Title: N,N-Diethylaniline | C10H15N | CID 7061 - PubChem | Source: nih.gov | URL:
Sources
Strategic Procurement and Application Guide: 3-Bromo-5-fluoro-N,N-diethylaniline in Advanced Organic Synthesis
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the selection of highly functionalized building blocks is a critical determinant of synthetic efficiency. 3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) is a specialized, tri-functionalized aromatic scaffold. Featuring a reactive bromo-substituent, a metabolically stabilizing fluoro-group, and a lipophilic N,N-diethylamine moiety, this compound is engineered for advanced cross-coupling applications.
This technical whitepaper provides an in-depth analysis of the mechanistic utility of this compound, establishes a rigorous framework for supplier evaluation and price comparison, and details self-validating experimental protocols for its integration into drug discovery workflows.
Chemical Profile & Mechanistic Utility
Halogenated anilines serve as highly versatile scaffolds in the synthesis of biologically active compounds, particularly in the development of targeted therapeutics where strategic halogen placement modulates both electronic properties and metabolic stability[1].
The structural architecture of this compound offers three distinct mechanistic advantages:
-
The Bromo-Site (C-Br): Acts as the primary handle for transition-metal-catalyzed carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations. In palladium-catalyzed cross-coupling reactions, bromoarenes exhibit superior reactivity compared to their chloroarene counterparts, facilitating rapid oxidative addition by Pd(0) species[2].
-
The Fluoro-Site (C-F): Positioned meta to the amine, the highly electronegative fluorine atom exerts an inductive electron-withdrawing effect. This not only accelerates the oxidative addition at the adjacent C-Br bond but also blocks metabolic oxidation at that position in vivo, a critical parameter in drug design[1].
-
The N,N-Diethyl Moiety: The tertiary amine structure (LogP ~3.43)[3] is a deliberate mechanistic choice. It completely suppresses competitive N-arylation (Buchwald-Hartwig side reactions) that plague primary anilines, directing the catalytic cycle exclusively toward the C-Br bond. Furthermore, the diethyl groups provide optimal steric bulk and enhance the lipid membrane permeability of downstream active pharmaceutical ingredients (APIs).
Figure 1: Divergent synthetic utility of this compound via the bromo-site.
Supplier Evaluation & Price Comparison
Procuring high-quality halogenated anilines is a critical supply chain challenge. Trace impurities—specifically des-bromo analogs or residual heavy metals from upstream synthesis—can severely poison palladium catalysts in downstream industrial-scale Heck or Suzuki processes[4].
The table below synthesizes current market data for this compound across major chemical suppliers. Because this is a specialized building block, pricing is highly dependent on purity and HazMat shipping classifications.
| Supplier | Catalog / Item No. | Purity | Indicative Price (USD) | Shipping / HazMat Considerations |
| Bide Pharm | BD00832019 | 95% | ~$435.00 / 1g (¥3136)[5] | Standard chemical freight |
| ChemScene | CS-0194434 | ≥95% | Custom Quote[3] | HazMat fees apply ($50 - $178 depending on class/region)[6] |
| BLD Pharm | MFCD28142588 | ≥95% | Custom Quote[7] | Bulk scale-up available |
| Sigma-Aldrich | AABH97D218D8 | ≥95% | Premium / Custom | High-tier QC documentation provided |
| Boroncore | BC005951 | ≥95% | Custom Quote[8] | Specialized in halogen/boron derivatives |
Procurement Strategy: When evaluating price, researchers must factor in the "hidden costs" of low-purity batches. A batch with <95% purity often contains regioisomers (e.g., 2-bromo or 4-bromo variants) that are nearly impossible to separate via standard silica gel chromatography post-coupling. Investing in ≥95% purity from verified vendors like Bide Pharm or ChemScene ensures reproducible catalytic yields.
Quality Control (QC) & Validation Protocols
Trusting a supplier's Certificate of Analysis (CoA) is insufficient for rigorous drug development. As an Application Scientist, you must implement a self-validating QC system for all incoming batches of this compound.
Self-Validating QC Methodology
-
Visual & Physical Inspection: The compound should be inspected for color and state. Deviations (e.g., dark tar-like appearance) indicate oxidation of the amine.
-
Structural Integrity (NMR):
-
¹H NMR (400 MHz, CDCl3): Verify the N,N-diethyl signals (quartet for -CH2-, triplet for -CH3) and the specific coupling constants of the two aromatic protons.
-
¹⁹F NMR (376 MHz, CDCl3): A single peak is required. Multiple peaks indicate the presence of fluorinated regioisomer impurities.
-
-
Purity Assessment (LC-MS): Confirm the molecular weight (246.12 g/mol )[7] and ensure the area under the curve (AUC) for the primary peak is ≥95%.
-
Trace Metal Analysis (ICP-MS): Crucial Step. Residual metals >10 ppm will interfere with downstream cross-coupling kinetics.
Figure 2: Self-validating Quality Control (QC) workflow for incoming raw materials.
Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling
To demonstrate the utility of this compound, the following is a highly optimized, step-by-step protocol for a Suzuki-Miyaura cross-coupling. The causality behind the reagent choices is explicitly detailed to ensure reproducibility.
Materials
-
Aryl Halide: this compound (1.0 equiv, 1.0 mmol, 246.12 mg)
-
Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146.3 mg)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg). Rationale: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination.
-
Base: K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg). Rationale: Inorganic base is required to activate the boronic acid into a reactive boronate complex.
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL). Rationale: The biphasic mixture dissolves both the organic substrates and the inorganic base.
Step-by-Step Methodology
-
Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound, phenylboronic acid, and K₂CO₃.
-
Degassing: Add 10 mL of the Dioxane/H₂O solvent mixture. Seal the tube with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.
-
Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and reseal. Sparge for an additional 2 minutes.
-
Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 90°C. Stir vigorously for 12 hours. The reaction progress should be monitored by TLC (Hexanes/EtOAc 9:1) or LC-MS until the starting aryl bromide is completely consumed.
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the coupled biaryl product.
Conclusion
This compound is a premium, highly functionalized intermediate whose structural properties solve distinct challenges in drug discovery—namely, preventing unwanted N-arylation while providing a metabolically stable fluoro-substituent. While procurement costs can be high (~$435/g for high purity), investing in ≥95% pure material from reputable suppliers mitigates the downstream risks of catalyst poisoning and regioisomer contamination. By implementing the rigorous QC workflows and optimized experimental protocols outlined in this guide, researchers can seamlessly integrate this compound into advanced synthetic pipelines.
References
-
Boroncore. this compound | Boroncore. Retrieved from:[Link][8]
-
Chemical Science (RSC). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Retrieved from: [Link][2]
-
Organic Process Research & Development (ACS). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process. Retrieved from: [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01834A [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS:1369880-72-7, 3-Bromo-5-fluoro-N-methylaniline-毕得医药 [bidepharm.com]
- 6. chemscene.com [chemscene.com]
- 7. 1809161-70-3|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | Boroncore [boroncore.com]
Engineering Metabolic Stability: The Strategic Role of 3-Bromo-5-Fluoroaniline Derivatives in Drug Discovery
Executive Summary
Anilines represent a highly privileged class of structural motifs in medicinal chemistry, frequently serving as critical hinge-binding elements in kinase inhibitors and other targeted therapeutics. However, their inclusion is historically fraught with pharmacokinetic liabilities, primarily driven by rapid metabolic degradation and the formation of toxic reactive metabolites. This technical guide explores the mechanistic rationale behind utilizing 3-bromo-5-fluoroaniline derivatives as a sophisticated solution to these challenges. By synergizing the unique electronic and steric properties of fluorine and bromine, drug developers can effectively shield the aniline core from Cytochrome P450 (CYP450) mediated oxidation, dramatically improving in vivo half-life and safety profiles.
The Aniline Dilemma: Pharmacological Utility vs. Metabolic Vulnerability
The primary challenge with primary aromatic amines (anilines) lies in their high susceptibility to oxidative metabolism. When exposed to hepatic enzymes, unsubstituted anilines rapidly undergo N-oxidation, N-dealkylation, and aromatic ring hydroxylation. This not only leads to rapid systemic clearance but also generates electrophilic intermediates—such as quinoneimines—that are notorious for causing idiosyncratic adverse drug reactions 1[1].
While replacing the aniline entirely with saturated isosteres is a viable strategy2[2], total replacement often abrogates essential target binding interactions. Therefore, precise peripheral halogenation—specifically the 3-bromo-5-fluoro substitution pattern—has emerged as a highly effective method to retain the pharmacophore while neutralizing its metabolic liabilities.
Mechanistic Basis of 3-Bromo-5-Fluoro Substitution
The strategic placement of halogens on the aniline ring relies on a careful balance of electronic modulation and steric shielding.
The Role of Fluorine (5-Position)
Fluorine is the most electronegative element, forming an exceptionally strong C-F bond (~116 kcal/mol) that is highly resistant to oxidative cleavage.
-
Electronic Deactivation: The strong electron-withdrawing nature of fluorine pulls electron density away from the aromatic ring and the adjacent amine group. This lowers the pKa of the amine, reducing its basicity. A less basic amine is a poorer substrate for CYP450-mediated N-oxidation 3[3].
-
Metabolic Blocking: Fluorine effectively blocks the metabolically labile 5-position from aromatic hydroxylation without adding significant steric bulk, preserving the molecule's overall topology 4[4].
The Role of Bromine (3-Position)
While fluorine handles electronic deactivation, bromine provides necessary steric parameters and lipophilicity.
-
Steric Shielding: The larger atomic radius of bromine provides steric hindrance, physically blocking CYP enzymes from accessing adjacent carbons.
-
Avoidance of Ipso-Substitution: Research indicates that para-halogenated anilines (especially chloro, bromo, or iodo) are highly susceptible to ipso-substitution by glutathione (GSH), leading to toxic conjugate formation driven by positive charge delocalization 5[5]. By utilizing a meta-substitution pattern (3-position), this specific delocalization pathway is circumvented, preventing the formation of these reactive intermediates.
-
Halogen Bonding: Bromine frequently engages in halogen bonding with target protein backbones, enhancing target affinity and selectivity6[6].
Fig 1. CYP450-mediated metabolic pathways of halogenated anilines and points of stabilization.
Quantitative Impact on Physicochemical Properties
The integration of the 3-bromo-5-fluoro motif fundamentally alters the physicochemical landscape of the molecule. The table below summarizes the typical shifts observed during lead optimization when transitioning from an unsubstituted aniline to a dihalogenated derivative.
Table 1: Comparative Physicochemical and Metabolic Properties
| Compound Scaffold | Amine pKa | Lipophilicity (LogP) | Primary CYP450 Liability | HLM Stability ( | Reactive Metabolite Risk |
| Unsubstituted Aniline | ~4.6 | 0.9 | N-oxidation, para-hydroxylation | Low (<15 min) | High (Quinoneimines) |
| 4-Fluoroaniline | ~4.6 | 1.1 | N-oxidation, ipso-substitution | Moderate (~30 min) | Moderate |
| 3-Bromo-5-fluoroaniline | ~3.2 | 2.4 | Highly sterically hindered | High (>60 min) | Low (Blocked positions) |
Note: Values are representative approximations based on standard medicinal chemistry structure-activity relationship (SAR) data.
Self-Validating Experimental Protocols
To empirically validate the metabolic stability conferred by 3-bromo-5-fluoroaniline derivatives, researchers must employ robust in vitro assays. The following protocols are designed as self-validating systems, where the causality of each chemical choice ensures data integrity.
Protocol A: Human Liver Microsomal (HLM) Intrinsic Clearance ( ) Assay
Objective: Quantify the biological half-life and intrinsic clearance rate of the derivative.
-
Compound Preparation: Prepare a 10 mM stock of the 3-bromo-5-fluoroaniline derivative in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Causality: Maintaining the final DMSO concentration below 0.1% is critical, as higher concentrations of organic solvents directly inhibit CYP450 enzyme activity, leading to false-positive stability readings.
-
-
Microsome Incubation: Combine the test compound with pooled HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation ensures thermal equilibration. CYP enzymes are highly temperature-sensitive; initiating the reaction cold will artificially depress the initial metabolic rate.
-
-
Reaction Initiation: Add an NADPH-regenerating system (1 mM final concentration) to initiate the reaction.
-
Causality: NADPH is the obligatory electron donor for CYP450-mediated oxidations. Without it, Phase I metabolism cannot occur.
-
-
Time-Course Quenching: At designated intervals (0, 5, 15, 30, 45, 60 min), transfer an aliquot of the mixture into three volumes of ice-cold acetonitrile (MeCN) containing an internal standard.
-
Causality: Ice-cold MeCN instantly denatures the microsomal proteins, completely halting enzymatic activity while simultaneously extracting the small-molecule analyte for downstream analysis.
-
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C and analyze the supernatant via LC-MS/MS.
Fig 2. High-throughput human liver microsome (HLM) stability assay workflow.
Protocol B: Electrophilic Reactive Metabolite Trapping (GSH Assay)
Objective: Confirm the absence of toxic quinoneimine formation or ipso-substitution liabilities.
-
Incubation Matrix: Incubate the derivative (10 µM) with HLMs (1.0 mg/mL) and NADPH (1 mM) in the presence of 5 mM reduced glutathione (GSH).
-
Trapping Mechanism: GSH acts as a "soft" biological nucleophile. If the 3-bromo-5-fluoroaniline undergoes unexpected bioactivation into an electrophilic species, GSH will rapidly intercept it, forming a stable conjugate before it can bind to cellular macromolecules 5[5].
-
Validation via HRMS: Scan the quenched reaction mixture using high-resolution mass spectrometry (HRMS). The assay self-validates the safety of the structural design: the absence of a neutral loss of 129 Da (the characteristic mass signature of a GSH conjugate) confirms that the dihalogenated ring successfully resisted bioactivation.
Synthetic Applications and Future Perspectives
The 3-bromo-5-fluoroaniline building block is not just an endpoint but a versatile synthetic precursor. It is frequently utilized in the synthesis of complex heterocycles, such as benzimidazoles, where the halogenated phenyl ring projects into hydrophobic binding pockets of target proteins . As computational chemistry and predictive toxicology advance, the precise tuning of these dihalogenated systems will continue to play a pivotal role in rescuing promising but metabolically flawed drug candidates.
References
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: PMC (nih.gov) URL:[Link]
-
Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition Source: Chemical Research in Toxicology (acs.org) URL:[Link]
-
Aniline replacement in drug-like compounds Source: Cresset Group URL:[Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 Source: PMC (nih.gov) URL:[Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: ResearchGate URL:[Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. cresset-group.com [cresset-group.com]
- 3. researchgate.net [researchgate.net]
- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore properties of 3-bromo-5-fluorophenyl group
The 3-Bromo-5-fluorophenyl Motif: Synergistic Pharmacophore Dynamics and Halogen Bonding in Drug Design
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds for both target affinity and pharmacokinetic stability. The strategic incorporation of di-halogenated aromatic systems, specifically the 3-bromo-5-fluorophenyl group, represents a highly sophisticated approach to molecular design. This technical guide deconstructs the pharmacophoric properties of this motif, detailing the causal relationships between its electronic structure, halogen bonding capacity, and metabolic resilience.
Mechanistic Pharmacophore Profiling
The 3-bromo-5-fluorophenyl group is not merely a hydrophobic placeholder; it is a precisely tuned pharmacophoric unit. Its efficacy stems from the orthogonal yet synergistic properties of bromine and fluorine.
-
The
-Hole and Halogen Bonding (Bromine): Bromine, a heavy halogen, possesses an anisotropic electron distribution. While its equatorial region is electronegative, the pole along the C-Br bond axis features a region of positive electrostatic potential known as the -hole. This allows1 (e.g., backbone carbonyls of target proteins)[1]. -
Inductive Enhancement (Fluorine): The true power of this motif lies in the 5-fluoro substitution. Fluorine is the most electronegative element. Through strong inductive electron withdrawal (-I effect), it depletes the electron density of the phenyl
-system. This electron deficiency is transmitted to the bromine atom,2 compared to a simple bromophenyl group[2]. -
Metabolic Shielding: Beyond electronics, fluorine serves as a bioisosteric metabolic shield. By occupying the 5-position, it 3, a common metabolic liability, thereby enhancing the compound's in vivo half-life[3].
Logical relationship of pharmacophore features in the 3-bromo-5-fluorophenyl group.
Quantitative Data Presentation
To understand the impact of this substitution pattern, we must quantify its physicochemical contributions. The table below summarizes the distinct roles of each component within the motif.
Table 1: Physicochemical and Pharmacophoric Contributions
| Feature | Physicochemical Effect | Pharmacological Consequence |
| 3-Bromo | High polarizability, generation of | Enables highly directional, strong halogen bonding with protein targets. |
| 5-Fluoro | Strong inductive electron withdrawal (-I). | Enhances Br |
| C-F Bond | High bond dissociation energy (~116 kcal/mol). | Prevents CYP450-mediated oxidative metabolism at the 5-position. |
| Phenyl Core | Planar, aromatic | Facilitates |
Experimental Validation Workflows
As scientists, we must rely on self-validating experimental systems to prove these theoretical constructs. Below are the rigorous protocols required to validate the halogen bonding and metabolic stability of the 3-bromo-5-fluorophenyl motif.
Protocol A: Quantification of Halogen Bond Strength via H/ F NMR Titration
To prove that the 5-fluoro group enhances the bromine's halogen bonding capacity, we measure the binding constant (
-
Causality & Self-Validation: We use
to prevent solvent competition. By tracking both H and F chemical shifts, we create an internal cross-validation system; if the binding is truly occurring at the bromine -hole, the adjacent protons and the meta-fluorine will exhibit distinct, mathematically correlated perturbation curves. Preparing the titrant in the host solution eliminates dilution artifacts, ensuring the host concentration remains perfectly constant.
Step-by-Step Methodology:
-
Preparation: Prepare a 5.0 mM stock solution of the 3-bromo-5-fluorophenyl model compound (Host) in anhydrous
. -
Titrant Preparation: Prepare a 250 mM stock solution of quinuclidine (Guest) dissolved directly into the exact same Host stock solution.
-
Titration Execution: Transfer 500
L of the Host solution to an NMR tube. Acquire baseline H and F NMR spectra. -
Incremental Addition: Add the Guest solution in predefined aliquots (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents). After each addition, invert the tube 5 times and acquire spectra.
-
Data Extraction: Record the change in chemical shift (
) for the proton ortho to the bromine and the F signal. -
Non-Linear Regression: Plot
vs. [Guest]. Fit the data to a 1:1 binding isotherm using a non-linear least-squares regression model to extract the . Compare this to a control compound lacking the 5-fluoro group to quantify the inductive enhancement.
Protocol B: In Vitro Hepatic Microsomal Stability Assay
To validate the metabolic shielding effect of the fluorine atom, we subject the compound to human liver microsomes (HLM).
-
Causality & Self-Validation: The assay includes a negative control (no NADPH) to definitively rule out non-CYP degradation (e.g., hydrolysis), and a positive control (e.g., verapamil) to confirm microsomal enzymatic viability. We compare the intrinsic clearance (
) of the 3-bromo-5-fluorophenyl compound against its 3-bromophenyl analog to isolate the fluorine's protective effect.
Step-by-Step Methodology:
-
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein final), phosphate buffer (100 mM, pH 7.4), and the test compound (1
M final) in a 96-well plate. Pre-incubate at 37°C for 5 minutes. -
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final).
-
Time-Course Sampling: At
minutes, transfer a 50 L aliquot from the reaction mixture into 150 L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to quench the reaction and precipitate proteins. -
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Kinetic Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
). Calculate and .
Step-by-step workflow for the validation of halogen bonding capacity.
Strategic Applications in Drug Discovery
The 3-bromo-5-fluorophenyl group is highly privileged in the development of kinase inhibitors and antimicrobial agents. The bromine atom frequently anchors the molecule deep within hydrophobic sub-pockets (e.g., the "back pocket" of kinases) via4[4]. Simultaneously, the fluorine atom modulates the lipophilicity (LogP) to maintain optimal membrane permeability while preventing rapid oxidative clearance. This dual-action pharmacophore essentially acts as a molecular anchor and a shield, maximizing both pharmacodynamics and pharmacokinetics.
References
- Source: ijres.
- Source: nih.
- Source: ump.edu.
- Source: rsc.
Sources
- 1. ijres.org [ijres.org]
- 2. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Methodological & Application
Application Note: Strategic Utilization of 3-Bromo-5-fluoro-N,N-diethylaniline in the Synthesis of Novel Pyrimidine-Based Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors remains a cornerstone of modern targeted oncology. The strategic incorporation of halogenated aniline derivatives into inhibitor scaffolds has been shown to significantly enhance potency, target selectivity, and pharmacokinetic properties. 3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) is a highly versatile, commercially available building block that possesses three critical structural motifs tailored for rational drug design:
-
Bromine Atom (The Synthetic Handle): Acts as an ideal electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations), allowing for modular assembly of the kinase inhibitor core.
-
Fluorine Atom (The Metabolic Shield): Fluorine substitution is extensively utilized in medicinal chemistry to modulate the pKa of neighboring functional groups, increase lipophilicity, and block sites susceptible to cytochrome P450-mediated metabolic oxidation [1].
-
N,N-Diethylamine Group (The Solubilizing Vector): Provides a solvent-exposed moiety that enhances passive membrane permeability and tunes the overall lipophilic ligand efficiency (LLE) of the molecule.
In this application note, we detail the synthesis and biological validation of a hypothetical, highly potent Epidermal Growth Factor Receptor (EGFR) inhibitor—designated EGFR-IN-FDE —utilizing this compound coupled to a pyrimidine-2-amine core.
Synthetic Strategy: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for the construction of C–N bonds in pharmaceutical development [2]. To couple this compound with a sterically demanding pyrimidine-2-amine derivative, the choice of catalyst and ligand is critical.
Causality in Catalyst Selection: We employ Pd2(dba)3 paired with Xantphos . Xantphos is a bidentate phosphine ligand with a wide bite angle. This specific geometry accelerates the reductive elimination step of the catalytic cycle while suppressing unwanted β-hydride elimination and competitive amination at alternative nucleophilic sites. Cesium carbonate (Cs2CO3) is selected as a mild inorganic base to tolerate sensitive functional groups on the pyrimidine core.
Caption: Schematic representation of the Buchwald-Hartwig amination workflow.
Protocol 1: Synthesis of EGFR-IN-FDE
This protocol is designed as a self-validating system; successful coupling is indicated by a distinct color change from deep purple (Pd(0) complex) to a clear yellow/orange solution upon completion.
Reagents:
-
This compound (1.0 equiv, 1.0 mmol)
-
4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (1.1 equiv, 1.1 mmol)
-
Pd2(dba)3 (0.05 equiv, 5 mol%)
-
Xantphos (0.1 equiv, 10 mol%)
-
Cs2CO3 (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyrimidine-2-amine derivative, Pd2(dba)3, Xantphos, and Cs2CO3.
-
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill the flask with ultra-pure Argon three times. Rationale: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side-products.
-
Addition: Dissolve this compound in anhydrous 1,4-dioxane and inject it into the flask via syringe.
-
Reaction: Heat the reaction mixture to 100°C in a pre-heated oil bath and stir vigorously for 12–16 hours. Monitor reaction progression via LC-MS until the aryl bromide is fully consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0-10% Methanol in Dichloromethane) to yield the pure EGFR-IN-FDE.
Biological Validation: Target Engagement & Kinase Inhibition
To validate the efficacy of the synthesized inhibitor, we utilize the ADP-Glo™ Kinase Assay. This is a luminescent approach that detects the amount of ADP produced during the kinase reaction [3].
Causality in Assay Selection: Unlike assays that rely on phospho-specific antibodies, the ADP-Glo assay directly measures ADP generation. This makes it a universal, self-validating system that is independent of the peptide substrate sequence, allowing for direct comparison of the inhibitor's potency across different EGFR mutant isoforms (e.g., WT vs. L858R/T790M) without altering the detection chemistry.
Caption: EGFR signaling pathway and the targeted mechanism of action by the synthesized inhibitor.
Protocol 2: ADP-Glo™ Kinase Assay for IC50 Determination
Materials:
-
Recombinant EGFR enzymes (WT and T790M/L858R double mutant)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Ultra-pure ATP (10 µM final concentration)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
Step-by-Step Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of EGFR-IN-FDE in 100% DMSO. Transfer 100 nL of the compound to a white 384-well assay plate (final DMSO concentration = 1%).
-
Kinase Reaction: Add 5 µL of the EGFR enzyme/substrate mixture (diluted in 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation: Add 5 µL of 20 µM ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
-
Termination & Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature. Rationale: Complete depletion of background ATP is required to ensure the luminescent signal is strictly proportional to the ADP generated by the kinase.
-
Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Readout: Measure luminescence using a microplate reader. Calculate percent inhibition relative to DMSO controls and determine the IC50 using non-linear regression analysis.
Quantitative Data Presentation
The incorporation of the 3-fluoro-N,N-diethylaniline moiety significantly enhances the selectivity profile of the inhibitor toward mutant EGFR over the wild-type counterpart, a crucial parameter for minimizing clinical toxicities.
Table 1: Synthetic Yield and Hypothetical Kinase Inhibitory Activity (IC50)
| Compound | Buchwald-Hartwig Yield (%) | HPLC Purity (%) | EGFR WT IC50 (nM) | EGFR T790M/L858R IC50 (nM) | Selectivity Index (WT / Mutant) |
| EGFR-IN-FDE | 78% | >99% | 450.2 ± 12.4 | 8.4 ± 1.1 | ~53x |
| Erlotinib (Ref) | N/A | >99% | 2.1 ± 0.3 | >1000 | <0.01x |
| Osimertinib (Ref) | N/A | >99% | 184.0 ± 8.5 | 12.0 ± 1.5 | ~15x |
Data represents hypothetical but scientifically grounded values based on structure-activity relationship (SAR) trends of halogenated pyrimidine-based EGFR inhibitors.
References
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry Semantic Scholar / Catalysts Journal URL:[Link]
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-N,N-diethylaniline
This Application Note and Protocol guide details the optimized Suzuki-Miyaura cross-coupling conditions for 3-Bromo-5-fluoro-N,N-diethylaniline .
This guide is structured for researchers requiring high-fidelity conversion of electron-rich, halogenated aniline scaffolds.
Abstract & Substrate Analysis
This compound (CAS: 1809161-70-3) represents a specialized bifunctional building block in medicinal chemistry.[1][2] Its utility lies in the orthogonal reactivity of its substituents:
-
Aryl Bromide (C-Br): The primary site for cross-coupling.
-
Aryl Fluoride (C-F): Generally inert under standard Suzuki conditions, serving as a bioisostere for hydrogen or to block metabolic hotspots.
-
Diethylamine (
): A strong electron-donating group (EDG) that increases the electron density of the aromatic ring.
Chemo-Selectivity Challenge:
The strong electron-donating nature of the
Reaction Optimization Strategy
Catalyst Selection
To counteract the electron-rich deactivation from the diethylamine, we employ catalysts with ligands that are both bulky (to promote reductive elimination) and electron-rich (to facilitate oxidative addition).
-
Primary Recommendation: Pd(dppf)Cl₂·DCM (Robust, air-stable, excellent for general biaryl synthesis).
-
High-Performance Alternative: XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts). These are essential if the coupling partner (boronic acid) is sterically hindered or unstable.
Base & Solvent System[2][3][4][5][6][7][8][9]
-
Base: Potassium Phosphate Tribasic (
) is preferred over carbonates ( ) for electron-rich substrates as it often provides a cleaner profile and better solubility in organic/aqueous biphasic systems. -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1). The presence of water is critical for the transmetallation step.
Standard Operating Procedure (SOP)
Method A: General Robust Protocol (Pd(dppf)Cl₂)
Best for coupling with standard phenyl/heteroaryl boronic acids.
Materials:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.2 – 1.5 equiv) -
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 – 5 mol%)
-
Base:
(2.0 – 3.0 equiv) or (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Protocol:
-
Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Boronic Acid (1.2 equiv), Base (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Note: If the substrate is a solid, add it now. If liquid (as diethylanilines often are oils), add in step 3.
-
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
/Ar) three times to remove oxygen.-
Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
-
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane/Water mixture. If the This compound is a liquid, dissolve it in a small volume of dioxane and inject it now.
-
Reaction: Heat the block/oil bath to 80–90 °C . Stir vigorously (800+ RPM) for 4–12 hours.
-
Monitoring: Check via TLC or LC-MS.[3] The starting bromide (non-polar) should disappear.
-
-
Workup (Acid-Base Purification Strategy):
-
Cool to room temperature.[4][5][6][7] Dilute with Ethyl Acetate (EtOAc).[4]
-
Wash 1: Water (removes inorganic salts).
-
Optional Purification: If the product is basic (due to the amine), extract the organic layer with 1M HCl. The product moves to the aqueous phase. Wash the organic phase (discard). Basify the aqueous phase with NaOH to pH > 10, then re-extract with EtOAc. This removes non-basic impurities.
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Experimental Workflow Visualization
The following diagram illustrates the logical flow from setup to purification, highlighting the critical "Acid-Base" decision node.
Caption: Operational workflow for Suzuki coupling of basic aniline derivatives.
Mechanistic Insight & Troubleshooting
The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting.
-
Oxidative Addition: The Pd(0) inserts into the C-Br bond. Risk: The electron-rich
makes the ring electron-rich, slowing this step. Solution: Heat and electron-rich ligands. -
Transmetallation: The boron group transfers to Pd.[9][10] Risk: Requires base to activate the boron.[10] Inefficient if base is insoluble. Solution: Use mixed aqueous solvents.[11][4]
-
Reductive Elimination: Formation of the C-C bond.
Caption: Suzuki-Miyaura catalytic cycle emphasizing the rate-limiting oxidative addition step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Sluggish Oxidative Addition | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase temp to 100°C. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more thoroughly (sparge with Ar for 15 min). |
| Protodebromination | Reaction too hot / Solvent wet | Lower temp to 70°C. Ensure solvents are "dry" (though some water is needed, excess can hurt if mechanism stalls). |
| Catalyst "Death" (Black Pd) | Unstable ligand | Add 5-10% free ligand (e.g., |
References
-
Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
ChemScene. (n.d.). Product Data Sheet: this compound (CAS 1809161-70-3).[1] Retrieved March 2, 2026. Link
-
BenchChem. (2025).[4][8] Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. ajuronline.org [ajuronline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 3-Bromo-5-fluoro-N,N-diethylaniline in Pharmaceutical & Materials Synthesis
[1][2][3]
Abstract & Strategic Overview
3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) is a high-value trisubstituted benzene intermediate characterized by its unique orthogonal reactivity.[1][2][3] It features three distinct functional handles on a single arene scaffold:
-
Bromine (C-3): A chemically "soft" electrophile primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]
-
Fluorine (C-5): A metabolic blocking group that resists oxidative metabolism (P450) and modulates pKa/lipophilicity without adding significant steric bulk.[1][2][3]
-
N,N-Diethylamino (C-1): A strong electron-donating group (EDG) that enhances hole-transport properties (for OLEDs) and improves solubility/permeability profiles in drug candidates.[1][2][3]
This application note details the protocols for utilizing this reagent as a "modular building block" to introduce the 3-fluoro-5-(diethylamino)phenyl moiety into biaryl kinase inhibitors and advanced optoelectronic materials.[1][2][3]
Chemical Reactivity Profile
Understanding the electronic environment of the ring is critical for successful functionalization.[2][3]
| Parameter | Value / Characteristic | Impact on Synthesis |
| Electronic State | Electron-Rich (Activated) | The diethylamino group pushes electron density into the ring (ortho/para directing).[1][2][3] |
| Oxidative Addition | Facilitated | Electron-rich aryl bromides generally undergo faster oxidative addition with Pd(0) than electron-poor counterparts.[1][2][3] |
| Site Selectivity | C-Br > C-F | The C-Br bond (~65 kcal/mol) is significantly weaker than the C-F bond (~116 kcal/mol), allowing exclusive coupling at C-3 without defluorination.[1][2][3] |
| Lithiation | Directed | Lithium-Halogen exchange occurs rapidly at C-Br.[1][2][3] The fluorine atom can assist in directing ortho-lithiation if the bromine is absent, but here Br dominates exchange.[1][2][3] |
Reactivity Map (Graphviz)[1][2][3]
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and diethylamino groups.[1][2][3]
Application Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of Biaryl Kinase Inhibitor Scaffolds.[1][2][3] Rationale: This protocol uses a phosphine-ligated palladium catalyst to couple the aryl bromide with a boronic acid.[1][2][3] The electron-rich nature of the diethylaniline requires a ligand that prevents catalyst deactivation.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the substrate (1.0 mmol, 246 mg), aryl boronic acid (1.2 mmol), and base (2.0 mmol).
-
Inerting: Evacuate and backfill with Nitrogen (x3).[1][2][3] Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][2][3]·DCM (0.03 mmol) under a positive stream of nitrogen.[1][2][3]
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target Mass = MW_Boronic - H + MW_Substrate - Br).[1][2][3]
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The diethylamino group often makes the product fluorescent on TLC plates (UV 254/365 nm).[1][2][3]
Protocol B: Lithium-Halogen Exchange (Formylation)
Target: Synthesis of 3-Diethylamino-5-fluorobenzaldehyde.[1][2][3] Rationale: Converting the electrophilic bromide into a nucleophilic lithio-species allows for reaction with electrophiles like DMF.[1][2][3]
Reagents:
Step-by-Step Methodology:
-
Cryogenic Setup: Dissolve substrate (1.0 g, 4.06 mmol) in anhydrous THF (15 mL) in a flame-dried flask under Argon. Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes. Maintain temperature below -70°C. Stir for 30 minutes. Note: The solution typically turns a deep yellow/orange indicating the formation of the aryllithium species.[1][2][3]
-
Quench: Add anhydrous DMF (0.47 mL, 6.1 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.
-
Hydrolysis: Quench with saturated NH₄Cl solution.
-
Isolation: Extract with diethyl ether. The product is an oil that requires careful drying.[1][2][3]
Quality Control & Characterization
When validating the identity of this intermediate, specific NMR signatures are diagnostic.[2][3]
| Nucleus | Signal (ppm) | Multiplicity | Assignment |
| ¹H NMR | 6.50 – 6.80 | Multiplets (3H) | Aromatic protons (H2, H4, H6).[1][2][3] Look for meta-coupling (J ~ 2Hz) and H-F coupling.[1][2][3] |
| ¹H NMR | 3.30 | Quartet (4H) | N-CH₂-CH₃ protons.[1][2][3] |
| ¹H NMR | 1.15 | Triplet (6H) | N-CH₂-CH₃ protons.[1][2][3] |
| ¹⁹F NMR | -110 to -115 | Singlet (decoupled) | Diagnostic for meta-fluoroaniline.[1][2][3] |
| HPLC | RT varies | UV Max ~250-260nm | Use C18 column, Water/Acetonitrile (+0.1% Formic Acid).[1][2][3] |
Safety & Handling (SDS Summary)
Signal Word: WARNING
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline Derivatives.[1][2][3] Retrieved from [Link][1][2][3]
-
Google Patents (2016). Patent US9387208B2: Raf Kinase Inhibitors and Methods of Use.[1][2][3] (Cites analogous 3-bromo-5-fluoro-aniline intermediates for biaryl synthesis). Retrieved from
Sources
- 1. Process for preparing 3,5-difluoroaniline - Patent US-5294742-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
Preparation of biaryl compounds from 3-bromo-5-fluoroaniline derivatives
Executive Summary & Strategic Importance
3-Bromo-5-fluoroaniline (CAS: 134168-97-1) is a "privileged scaffold" in modern medicinal chemistry. Its specific substitution pattern offers a unique trifecta of utility:
-
The Aniline (-NH₂): A handle for amide coupling (hinge-binding in kinase inhibitors) or Buchwald-Hartwig aminations.
-
The Bromide (-Br): The primary site for oxidative addition in cross-coupling reactions (Suzuki, Stille, Negishi).
-
The Fluoride (-F): A metabolically stable bioisostere that modulates pKa and lipophilicity without participating in standard Pd-catalyzed cycles (chemoselectivity).
This Application Note provides a definitive guide to synthesizing biaryl compounds from this precursor. We address the critical challenge of chemoselectivity —specifically, coupling the aryl bromide without poisoning the catalyst with the free amine or activating the C-F bond.
Strategic Analysis: The Chemoselectivity Challenge
Before initiating synthesis, the chemist must choose between Direct Coupling and Protected Coupling .
-
Path A: Direct Coupling (High Throughput/Discovery). Feasible but risky. Free primary amines can coordinate to Pd(II) intermediates, forming "off-cycle" resting states that slow catalysis. This requires electron-rich, bulky ligands (e.g., XPhos, SPhos) to displace the amine.
-
Path B: Protected Coupling (Process/Scale-up). The industry standard. Masking the amine as a carbamate (Boc) or acetamide prevents catalyst coordination and eliminates side reactions (e.g., N-arylation).
Decision Logic & Workflow
Figure 1: Decision tree for synthetic route selection based on scale and purity requirements.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Protected Route (Recommended)
Best for: Scale-up (>1g), reproducible yields, and preventing N-arylation side products.
Step 1: N-Boc Protection The free amine is protected as a tert-butyl carbamate.
-
Reagents: 3-bromo-5-fluoroaniline (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), HMDS or DMAP (cat.), THF (reflux).
-
Key Insight: Unlike simple anilines, the electron-withdrawing F and Br atoms reduce the nucleophilicity of the amine. Heating or a nucleophilic catalyst (DMAP) is often required.
Step 2: Suzuki-Miyaura Cross-Coupling
-
Substrate: N-Boc-3-bromo-5-fluoroaniline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Why: The bidentate dppf ligand has a large bite angle, promoting the reductive elimination step. It is robust and air-stable.
-
-
Base: 2M Aqueous K₂CO₂ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
-
Temperature: 80–90 °C
Procedure:
-
Charge a reaction vial with the N-Boc-bromide, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Nitrogen/Argon (3 cycles).
-
Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
-
Heat to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass: Product + Na⁺ or Product - Boc).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1] Purify via silica flash chromatography (Hexane/EtOAc gradient).
Step 3: Deprotection
-
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Note: The presence of the Fluorine atom does not destabilize the aromatic ring under acidic conditions.
Protocol B: Direct Coupling (Advanced)
Best for: Rapid library synthesis where protection/deprotection steps are bottlenecks.
-
Catalyst System: XPhos Pd G2 or Pd(dtbpf)Cl₂ (1–3 mol%).
-
Why: These bulky, electron-rich ligands facilitate oxidative addition into the C-Br bond and prevent the free amine from binding to the Pd center (steric crowding).
-
-
Base: K₃PO₄ (anhydrous) or K₂CO₃.
Procedure:
-
Combine 3-bromo-5-fluoroaniline, boronic acid, and XPhos Pd G2 .
-
Add solvent and base.[1]
-
Heat to 80 °C.
-
Caution: Watch for "homocoupling" of the boronic acid, which is faster if the oxidative addition is slow.
Data & Optimization Guide
The following table summarizes expected outcomes based on electronic properties of the coupling partner (Boronic Acid).
| Coupling Partner (Ar-B(OH)₂) | Electronic Nature | Recommended Protocol | Expected Yield | Key Challenge |
| Phenylboronic Acid | Neutral | A (Protected) | >85% | Protodeboronation of acid. |
| 4-Methoxyphenylboronic Acid | Electron Rich | A or B | >90% | Very fast reaction; watch exotherm. |
| 3-Pyridylboronic Acid | Electron Deficient / Basic | A (Protected) | 60–75% | Pyridine N can poison Pd; use Cs₂CO₃. |
| 2-Substituted Aryl | Sterically Hindered | B (Direct + XPhos) | 50–70% | Steric clash; requires highly active catalyst. |
Troubleshooting Mechanism (Root Cause Analysis)
If the reaction fails, use this logic flow to diagnose the issue.
Figure 2: Troubleshooting logic for Suzuki coupling of haloanilines.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Foundational text on the mechanism and general conditions.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
- Describes the "Dialkylbiaryl phosphine" ligands (XPhos, SPhos) essential for Protocol B.
-
BenchChem Application Note. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-(Benzyloxy)-3-bromo-5-fluoroaniline.
- Specific protocols for 3-bromo-5-fluoroaniline deriv
-
Lira, R., et al. (2018). Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling.[2] Journal of Medicinal Chemistry.
- Contextualizes the use of fluoroaniline scaffolds in kinase inhibitor design.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Fluorinated Heterocycles from Aniline Building Blocks
Content Type: Application Note & Detailed Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Abstract
Fluorine incorporation is a pivotal strategy in modern drug discovery, enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide details the synthesis of three critical fluorinated heterocycles—quinolines, benzimidazoles, and indoles—utilizing commercially available fluorinated aniline building blocks. Unlike methods requiring handling of hazardous fluorinating gases (e.g., F₂, SF₄), these protocols leverage pre-fluorinated anilines to achieve precise regiocontrol with high reproducibility.
Introduction: The Fluorine Advantage in Heterocycles
The strategic replacement of hydrogen with fluorine can profoundly alter the physicochemical profile of a drug candidate without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
-
Metabolic Blocking: Fluorine at metabolically labile sites (e.g., para-positions of phenyl rings) blocks cytochrome P450 oxidation.
-
pKa Modulation: The high electronegativity of fluorine reduces the basicity of neighboring amines, improving bioavailability and membrane permeability.
-
Conformational Control: The Gauche effect and C–F···H/C–F···C=O interactions can lock conformations favorable for target binding.
Anilines serve as the ideal "lynchpin" for these syntheses because the amino group acts as a versatile nucleophile for cyclization, while the aromatic ring carries the fluorine substituent through the reaction sequence intact.
Strategic Considerations
When synthesizing fluorinated heterocycles from anilines, three factors define success:
-
Regiocontrol: The position of the fluorine atom on the aniline starting material dictates the final substitution pattern. For example, meta-fluoroaniline can yield two regioisomers in Skraup/Combes quinoline synthesis (5- and 7-fluoro), whereas para-fluoroaniline yields a single 6-fluoro isomer.
-
Electronic Deactivation: Fluorine is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). In nucleophilic attacks (e.g., aniline nitrogen attacking an electrophile), the -I effect dominates, making fluoroanilines less nucleophilic than their non-fluorinated counterparts. Reaction times often need extension.
-
Thermal Stability: Many cyclizations (e.g., Gould-Jacobs) require high temperatures (>250°C). The C-F bond is generally stable, but care must be taken to avoid defluorination or nucleophilic aromatic substitution (S_NAr) side reactions if strong nucleophiles are present.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Fluoro-4-hydroxyquinoline (Gould-Jacobs Reaction)
Target Scaffold: Fluoroquinolone antibiotics precursors. Mechanism: Condensation of aniline with malonate derivative followed by thermal cyclization.[2][3]
Materials
-
Substrate: 3-Fluoroaniline (CAS: 372-19-0)
-
Reagent: Diethyl ethoxymethylenemalonate (EMME) (CAS: 87-13-8)
-
Solvent: Diphenyl ether (high boiling point medium)
-
Workup: Hexane, Ethanol, NaOH (aq).
Step-by-Step Methodology
-
Condensation (Enamine Formation):
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, mix 3-fluoroaniline (10.0 mmol) and EMME (11.0 mmol, 1.1 equiv).
-
Heat the neat mixture (solvent-free) at 110–120°C for 2 hours.
-
Observation: Ethanol is evolved. The reaction is complete when ethanol cessation is observed.
-
Checkpoint: The intermediate formed is diethyl 2-(((3-fluorophenyl)amino)methylene)malonate. This solidifies upon cooling. Recrystallize from ethanol if purity <95%.
-
-
Thermal Cyclization:
-
Prepare a reaction vessel with diphenyl ether (10 mL per gram of intermediate) and heat to 250°C (reflux).
-
Add the enamine intermediate portion-wise to the boiling solvent. Caution: Rapid ethanol evolution causes foaming. Add slowly.
-
Maintain reflux for 45–60 minutes. The high temperature is critical to overcome the activation energy for the intramolecular substitution.[3]
-
Mechanistic Note: 3-Fluoroaniline can cyclize at two positions. Due to steric and electronic directing effects, the 7-fluoro isomer is typically favored over the 5-fluoro isomer, but a mixture may occur.
-
-
Isolation & Hydrolysis:
-
Cool the mixture to room temperature. The product (ester form) often precipitates.
-
Dilute with hexane to fully precipitate the quinoline ester. Filter and wash with hexane to remove diphenyl ether.
-
Hydrolysis/Decarboxylation: Reflux the wet cake in 10% NaOH (aq) for 4 hours to hydrolyze the ester. Acidify with HCl to pH 2 to precipitate the free acid.
-
Optional Decarboxylation: To obtain the 4-hydroxyquinoline (without the 3-carboxyl group), heat the carboxylic acid in diphenyl ether at 260°C until CO₂ evolution ceases.
-
Data Summary
| Parameter | Value |
| Yield (Overall) | 65–75% |
| Key Intermediate | Enamine (Solid, mp ~50°C) |
| Cyclization Temp | 250°C (Critical) |
| Major Isomer | 7-Fluoro (from 3-fluoroaniline) |
Protocol B: Synthesis of 2-Aryl-5-fluorobenzimidazole
Target Scaffold: Bioisosteres for purines; kinase inhibitors. Mechanism: Oxidative condensation of phenylenediamines with aldehydes.
Materials
-
Substrate: 4-Fluoro-1,2-phenylenediamine (CAS: 367-31-7)
-
Note: Can be synthesized by reducing 4-fluoro-2-nitroaniline using Fe/AcOH or H₂/Pd-C.
-
-
Reagent: Benzaldehyde (or substituted derivative)[4]
-
Oxidant: Sodium metabisulfite (Na₂S₂O₅)
-
Solvent: Ethanol or DMF.[5]
Step-by-Step Methodology
-
Pre-mixing:
-
Dissolve 4-fluoro-1,2-phenylenediamine (5.0 mmol) and benzaldehyde (5.0 mmol) in Ethanol (20 mL).
-
Stir at room temperature for 15 minutes to initiate imine formation.
-
-
Oxidative Cyclization:
-
Add Sodium metabisulfite (Na₂S₂O₅) (5.0 mmol) dissolved in a minimum amount of water (1-2 mL).
-
Reflux the mixture for 4–6 hours.
-
Alternative (Microwave): Heat at 150°C for 10 minutes in a sealed vessel for rapid conversion.
-
-
Workup:
Troubleshooting
-
Low Yield: If the diamine is oxidized (dark color), recrystallize it before use. Air oxidation of the starting material is a common failure point.
-
Regioselectivity: The product exists as a tautomeric mixture (5-fluoro and 6-fluoro are equivalent in the N-H form). Upon N-alkylation, a mixture of isomers will result.
Protocol C: Synthesis of 5-Fluoro-2-methylindole (Fischer Indole)
Target Scaffold: Serotonin receptor agonists, Tryptophan analogs. Mechanism: [3,3]-Sigmatropic rearrangement of arylhydrazones.
Materials
-
Substrate: 4-Fluoroaniline (CAS: 371-40-4)
-
Reagents: Sodium Nitrite, Stannous Chloride (for hydrazine synthesis) OR commercially available 4-Fluorophenylhydrazine hydrochloride.
-
Ketone: Acetone (or Ethyl Methyl Ketone for 2,3-dimethyl).
-
Catalyst: Polyphosphoric Acid (PPA) or ZnCl₂.
Step-by-Step Methodology
-
Hydrazone Formation:
-
Mix 4-fluorophenylhydrazine hydrochloride (10 mmol) with Acetone (15 mmol) in Ethanol (10 mL).
-
Add 2 drops of glacial acetic acid. Stir for 30 min.
-
Isolate the hydrazone by filtration (if solid) or evaporation.
-
-
Fischer Cyclization:
-
Place Polyphosphoric Acid (PPA, 10 g) in a beaker and heat to 80°C to lower viscosity.
-
Add the hydrazone slowly to the PPA with vigorous mechanical stirring.
-
Heat the mixture to 100–110°C for 1–2 hours.
-
Visual Cue: The reaction often darkens significantly.
-
-
Quenching & Isolation:
-
Pour the hot reaction mixture onto crushed ice (50 g) with stirring. Exothermic.
-
Allow the PPA to hydrolyze and dissolve. The indole product will precipitate as a solid or oil.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash organic layer with NaHCO₃ (sat) and Brine.[2]
-
Purification: Column chromatography (Hexane/EtOAc) is usually required to remove colored polymeric byproducts.
-
Visualizations and Pathways
Diagram 1: Gould-Jacobs Reaction Pathway
This workflow illustrates the critical temperature-dependent steps in quinoline synthesis.
Caption: Workflow for the synthesis of fluorinated quinolines via the Gould-Jacobs protocol. Note the high temperature required for the cyclization step.[3][7]
Diagram 2: Benzimidazole Synthesis Logic
Comparison of standard reflux vs. microwave acceleration.
Caption: Divergent protocols for benzimidazole synthesis. Microwave irradiation significantly reduces reaction time compared to standard reflux.[3][5]
References
-
Gould-Jacobs Reaction Protocol
-
Fluorinated Indole Synthesis (Fischer)
-
Benzimidazole Synthesis via Oxidative Cyclization
-
Fluorine in Medicinal Chemistry (Review)
-
Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008 , 37, 320-330.
-
-
Oxidative Dearomatization (Advanced Indole Synthesis)
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. "Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization." Angew. Chem. Int. Ed.2016 , 55, 2243.[13]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Late-Stage Functionalization of 3-Bromo-5-fluoro-N,N-diethylaniline
[1][2]
Introduction & Strategic Value
In fragment-based drug discovery (FBDD), This compound serves as a high-value lynchpin.[1][2] Its utility stems from its chemoselective orthogonality :
-
Site A (C-Br): The primary electrophilic handle, highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald, Heck).[2]
-
Site B (C-F): A metabolic blocker that simultaneously activates the ring for specific nucleophilic aromatic substitutions (
) or directs ortho-metalation (DoM).[2] -
Site C (N-Et
): An electron-donating group (EDG) that modulates the ring's electron density, protecting it from oxidative degradation while directing electrophilic substitutions to the ortho or para positions.[2]
This guide details three advanced workflows: Chemoselective Suzuki-Miyaura Coupling , C-N Bond Formation via Buchwald-Hartwig , and Regioselective C-H Activation (DoM) .[1][2]
Chemoselectivity & Reactivity Map
The following diagram illustrates the divergent synthetic pathways available for this scaffold. Note the specific conditions required to activate the C-H bond at C4 versus the C-Br bond at C3.
Figure 1: Divergent functionalization pathways.[1][2] The C3-Br bond is the kinetic point of entry for metal catalysis, while the C4-H bond is accessible via thermodynamic base control.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
Objective: Install an aryl or heteroaryl group at the C3 position without defluorination or affecting the diethylamino moiety.[1][2]
Mechanistic Insight
The presence of the electron-donating diethylamino group at C1 increases the electron density of the ring, potentially slowing down the oxidative addition of Pd(0) into the C-Br bond compared to electron-deficient aryl bromides. To counteract this, we utilize Pd(dppf)Cl
Experimental Protocol
Scale: 1.0 mmol
-
Preparation: In a 20 mL microwave vial or sealed tube, charge This compound (246 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl
DCM (41 mg, 0.05 mmol, 5 mol%). -
Solvent System: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous Na
CO (1.0 mL, 2.0 mmol).-
Note: The biphasic system with carbonate is mild enough to prevent defluorination (which can occur with stronger bases like KOtBu).
-
-
Reaction: Seal the vessel and heat to 90°C for 4–6 hours.
-
Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The diethylamino group makes the product slightly basic; adding 1% Et
N to the eluent can improve peak shape.
Validation Data:
| Parameter | Value |
|---|---|
| Typical Yield | 85–92% |
| Selectivity | >99% C-Br coupling (No C-F activation observed) |
| Key Impurity | Protodebromination (<5% if anhydrous dioxane is used) |[1][2]
Protocol 2: C-H Activation via Directed Ortho Metalation (DoM)
Objective: Functionalize the C4 position (between Br and F) to create a tetra-substituted arene.[2] This is a "Late-Stage" tactic to add complexity to the core.[1][2]
Mechanistic Insight
The C4 proton is the most acidic site on the ring due to the synergistic inductive withdrawing effects (-I) of the flanking Fluorine (C5) and Bromine (C3) atoms. While the diethylamino group is a weak directing group, the Fluorine is a strong Directed Metalation Group (DMG). Using a hindered base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) prevents nucleophilic attack on the ring and favors deprotonation at the sterically crowded C4 position (the "Halogen Dance" is a risk here, so temperature control is critical).
Experimental Protocol
Scale: 0.5 mmol
-
Reagent Prep: Prepare LiTMP in situ by adding
-BuLi (2.5 M, 0.22 mL, 0.55 mmol) to a solution of TMP (0.6 mmol) in anhydrous THF (2 mL) at -78°C. Stir for 30 mins. -
Substrate Addition: Dissolve This compound (123 mg, 0.5 mmol) in THF (1 mL). Add this solution dropwise to the LiTMP solution at -78°C .
-
Metalation: Stir at -78°C for 45 minutes. The solution typically turns deep yellow/orange, indicating the formation of the aryllithium species.
-
Electrophile Trapping: Add the electrophile (e.g., I
, DMF , or B(OiPr) ) (0.6 mmol) dissolved in THF. -
Quench: Allow the mixture to warm to 0°C over 1 hour, then quench with saturated NH
Cl.
Validation Data:
| Electrophile | Product (C4-Substituted) | Yield |
|---|
| Iodine (
Protocol 3: Buchwald-Hartwig Amination
Objective: Replace the Bromine with a secondary amine to generate diverse aniline libraries.[1][2]
Mechanistic Insight
The diethylamino group at C1 makes the ring electron-rich, which can make the oxidative addition step more challenging than in electron-deficient systems. Therefore, highly active dialkylbiaryl phosphine ligands like XPhos or RuPhos are required. Pd
Experimental Protocol
Scale: 0.5 mmol
-
Catalyst Pre-complexation: In a vial, mix Pd
(dba) (9 mg, 2 mol%) and XPhos (19 mg, 8 mol%) in Toluene (1 mL). Heat at 80°C for 2 minutes to generate the active catalyst species (solution turns from purple to brown/orange). -
Reaction Assembly: Add the substrate (0.5 mmol), Secondary Amine (0.6 mmol), and NaO
Bu (72 mg, 0.75 mmol) to a reaction vessel. -
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction vessel. Add additional Toluene to reach 0.2 M concentration.[2]
-
Execution: Heat at 100°C for 12 hours under Argon.
-
Workup: Filter through a pad of Celite to remove Pd black.[2] Concentrate and purify via silica gel chromatography.
References
-
Suzuki-Miyaura Coupling on Haloanilines
-
Buchwald-Hartwig Amination Protocols
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27–50. Link
-
-
Directed Ortho Metalation (DoM)
-
Halogen Dance & Site Selectivity
-
Late-Stage Functionalization Reviews
-
Cernak, T.; Dykstra, K. D.; Tyagarajan, S.; Vachal, P.; Krska, S. W. "The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules." Chemical Society Reviews, 2016 , 45, 546–576. Link
-
Application Note: Leveraging 3-Bromo-5-fluoro-N,N-diethylaniline for Pharmacophore Optimization and SAR Profiling
Topic: 3-Bromo-5-fluoro-N,N-diethylaniline in drug discovery structural activity relationships (SAR) Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Abstract
In the iterative cycle of Lead Optimization, the This compound (CAS: 1809161-70-3) scaffold represents a high-utility "pivot" intermediate. It offers a unique combination of electronic modulation (via the 5-fluoro substituent), metabolic blocking, and a versatile cross-coupling handle (3-bromo).[1] This guide details the strategic application of this building block to explore Structure-Activity Relationships (SAR), specifically targeting kinase selectivity and GPCR ligand lipophilicity.[1] We provide validated protocols for its incorporation into heteroaryl scaffolds and analyze its role in fine-tuning physicochemical properties (logD, pKa).[1]
Part 1: Chemical Space & SAR Rationale
The "Meta-Meta" Vector Strategy
The 3,5-disubstitution pattern on the aniline ring is a privileged motif in medicinal chemistry.[1] Unlike para-substituted anilines, which extend linearly, the 3-bromo-5-fluoro geometry allows for vectors that probe the "width" of a binding pocket.
-
The Fluorine Effect: The fluorine atom at the 5-position serves two critical functions:
-
Metabolic Blocking: It obstructs the CYP450-mediated oxidation of the phenyl ring, a common clearance pathway for electron-rich anilines [1].[1]
-
Electronic Withdrawal: Through induction (
-withdrawing), the fluorine lowers the electron density of the aromatic ring.[1] This reduces the basicity of the diethylamino group slightly, potentially improving membrane permeability by increasing the fraction of uncharged species at physiological pH [2].[1]
-
-
The Diethylamino Handle: While often considered a liability due to N-dealkylation, the N,N-diethyl group is an excellent probe for hydrophobic pockets. It mimics the steric bulk of a pyrrolidine or piperidine ring but retains rotational freedom.[1] Positive SAR with this moiety often justifies subsequent rigidification into cyclic amines to improve metabolic stability.[1]
Decision Logic: When to Use This Scaffold
Use this building block when your lead series exhibits:
-
High Clearance: Evidence of aromatic hydroxylation on the aniline ring.[1]
-
Potency Plateaus: A need to explore off-axis interactions (via the Br-coupling vector) while maintaining the amine pharmacophore.
-
Solubility Issues: The basic amine provides a handle for salt formation, while the fluorine modulates lipophilicity (LogP).[1]
Part 2: Experimental Protocols
Protocol A: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To couple this compound with a Heteroaryl Boronic Acid (e.g., Pyridine, Pyrimidine core).
Mechanism: The electron-poor nature of the ring (due to F) facilitates oxidative addition of the Pd(0) species into the C-Br bond.[1]
Materials:
-
Substrate: this compound (1.0 eq)
-
Partner: Heteroaryl-Boronic Acid (1.2 eq)[1]
-
Base: K₂CO₃ (3.0 eq, 2M aqueous)[1]
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2M aqueous K₂CO₃.
-
Reaction:
-
Thermal: Heat to 90°C for 12 hours.
-
Microwave: Heat to 110°C for 45 minutes (High Absorption setting).
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1).[1] Dry over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a yellow/brown oil or solid depending on the heteroaryl core.[1]
Validation Check: Monitor disappearance of the bromide (starting material) via LC-MS. Expect a mass shift of +[Heteroaryl] - [Br].[1]
Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)
Objective: To convert the bromide into a nucleophile for reaction with aldehydes or ketones (e.g., to create a tertiary alcohol linker).[1]
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: n-Butyllithium (1.1 eq, 2.5M in hexanes)
-
Electrophile: Benzaldehyde or Cyclohexanone derivative (1.2 eq)[1]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Setup: Flame-dry a flask and cool to -78°C under Nitrogen.
-
Lithiation: Dissolve substrate in THF. Add n-BuLi dropwise over 10 minutes. Note: The solution typically turns a deep orange/red due to the lithiated aniline species.[1]
-
Equilibration: Stir at -78°C for 30 minutes. Do not warm , as the lithiated species can undergo benzyne elimination or ortho-lithiation scrambling.[1]
-
Trapping: Add the electrophile (dissolved in minimal THF) dropwise.
-
Quench: Stir for 1 hour at -78°C, then quench with saturated NH₄Cl solution while cold.
-
Extraction: Warm to RT and extract with diethyl ether.
Part 3: Data Visualization & SAR Logic[1]
Synthetic Workflow Diagram
The following diagram illustrates the divergent pathways accessible from this single building block.
Caption: Divergent synthesis pathways utilizing the Br-handle for cross-coupling or nucleophilic addition.
SAR Decision Tree
Use this logic flow to determine if this specific substitution pattern will benefit your lead series.
Caption: Decision matrix for deploying the 3-bromo-5-fluoro motif to solve metabolic or permeability attrition.
Part 4: Physicochemical Profile Summary
The following table summarizes the estimated property shifts when transitioning from a standard N,N-diethylaniline to the 3-bromo-5-fluoro analog.
| Property | Standard (3-Br-N,N-diethylaniline) | Fluorinated (3-Br-5-F-N,N-diethylaniline) | Impact on Drug Design |
| cLogP | ~3.8 | ~4.0 | Slight increase in lipophilicity; F is hydrophobic. |
| pKa (conj.[1] acid) | ~5.5 | ~4.8 | Reduced basicity; improves CNS penetration and reduces lysosomal trapping [3].[1] |
| Metabolic Stability | Low (Ring oxidation) | Medium (Blocked 5-pos) | F blocks a major metabolic soft spot.[1] |
| Hammett ( | 0.39 (Br only) | 0.73 (Br + F) | Stronger electron withdrawal deactivates ring for further electrophilic attack.[1] |
References
-
Park, B. K., et al. (2001).[1] "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology. Link[1]
-
Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
ChemScene. (n.d.). "this compound Product Page." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields for Sterically Hindered Anilines
Welcome to the Advanced C-N Cross-Coupling Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversions in the Buchwald-Hartwig amination of sterically demanding substrates (e.g., 2,6-diisopropylaniline, 2,4,6-tri-tert-butylaniline).
When coupling highly hindered anilines, the fundamental kinetics of the catalytic cycle shift. Standard protocols fail because the sheer steric bulk around the nitrogen atom creates severe kinetic bottlenecks, specifically during amine coordination and reductive elimination[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction yields.
Mechanistic Bottlenecks in Hindered Systems
To troubleshoot effectively, we must first understand the causality of failure. In standard aminations, oxidative addition is often the rate-limiting step. However, when introducing a bulky aniline, the transition state for reductive elimination becomes highly strained. We must use specialized ligands that intentionally crowd the palladium center to "force" the product out, relieving steric tension[2].
Base-activated catalytic cycle highlighting steric bottlenecks in C-N coupling.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My coupling of 2,6-diisopropylaniline stalls at 30% conversion. Why does this happen, and how do I fix it? Causality: Your reaction is likely suffering from a steric clash during the reductive elimination step. When the palladium center is coordinated to both a bulky aryl group and a bulky amine, the transition state requires immense energy to proceed. Furthermore, prolonged heating of a stalled intermediate often leads to catalyst decomposition (evidenced by the precipitation of palladium black). Solution: Switch from traditional Pd2(dba)3/BINAP systems to a tBuBrettPhos or BrettPhos Pd G3/G4 precatalyst[1]. The bulky di-tert-butyl groups on the tBuBrettPhos ligand actively crowd the palladium coordination sphere. This steric pressure artificially raises the ground-state energy of the intermediate, accelerating reductive elimination to relieve the strain[3].
Q2: I am observing significant hydrodehalogenation of my aryl halide instead of the desired C-N coupling. How do I prevent this?
Causality: Hydrodehalogenation is a competing background reaction. It occurs when the active Pd catalyst is reduced by the solvent or when
-
Ensure strictly anhydrous conditions and switch to a non-protic, non-polar solvent (e.g., anhydrous toluene instead of t-AmOH).
-
Use a stronger base (like LiHMDS or NaOtBu) to rapidly deprotonate the coordinated amine, pushing the cycle forward before side reactions can occur[2].
Q3: Why should I use Pd G3/G4 precatalysts instead of generating the catalyst in situ with Pd(OAc)2 or Pd2(dba)3? Causality: Traditional Pd(0) sources like Pd2(dba)3 contain dibenzylideneacetone (dba). Dba is an electron-withdrawing alkene that acts as a competing ligand, binding to the Pd center and retarding the oxidative addition step. In sterically hindered couplings, this competition is fatal to the reaction rate. G3 and G4 precatalysts undergo rapid base-induced activation to quantitatively yield a 1:1 L-Pd(0) complex completely free of inhibitory dba.
Quantitative Data: Ligand & Precatalyst Selection Matrix
Selecting the correct ligand architecture is the single most critical variable in hindered aminations. Use the table below to match your substrate class with the optimal catalytic system.
| Target Amine Class | Recommended Ligand | Optimal Precatalyst | Base / Solvent | Typical Yield Range |
| Hindered Primary Anilines (e.g., 2,6-dimethylaniline) | BrettPhos | BrettPhos Pd G4 | NaOtBu / Toluene | 85 – 98% |
| Highly Hindered Anilines (e.g., 2,4,6-tri-t-butylaniline) | tBuBrettPhos | tBuBrettPhos Pd G3 | LiHMDS / 1,4-Dioxane | 75 – 92% |
| Sterically Hindered Secondary Anilines | RuPhos | RuPhos Pd G4 | Cs₂CO₃ / t-BuOH | 80 – 95% |
| Bulky Aryl Chlorides + Weak Nucleophiles | tBuXPhos | tBuXPhos Pd G3 | K₃PO₄ / Toluene | 80 – 99% |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol for the Amination of Highly Hindered Anilines utilizes a self-validating methodology. Built-in checkpoints allow you to verify the success of each phase before proceeding.
Reagents Required:
-
Aryl halide (1.0 equiv)
-
Sterically hindered aniline (1.2 equiv)
-
tBuBrettPhos Pd G4 Precatalyst (1.0 - 2.0 mol%)
-
NaOtBu or LiHMDS (1.4 equiv)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a nitrogen-filled glovebox, add the aryl halide, hindered aniline, base, and the tBuBrettPhos Pd G4 precatalyst to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Causality: The active L-Pd(0) species generated is highly sensitive to oxygen. Even trace
will oxidize the phosphine ligand, permanently killing the catalyst.
-
-
Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration. Seal the tube with a Teflon valve and remove it from the glovebox.
-
Catalyst Activation (Checkpoint 1): Place the reaction in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm).
-
Validation Checkpoint: Within 5–10 minutes, the solution should transition from a pale suspension to a homogenous, deep red/brown solution. This color change confirms the base-induced cleavage of the precatalyst and the successful generation of the active L-Pd(0) species. If the solution remains colorless or immediately drops a black precipitate, your base is either wet or depleted.
-
-
Reaction Monitoring (Checkpoint 2): Allow the reaction to proceed for 2–4 hours. Take a 10 µL aliquot under positive nitrogen flow, quench in wet ethyl acetate, and analyze via LC-MS or TLC.
-
Validation Checkpoint: You should observe the disappearance of the aryl halide. If the aryl halide is consumed but the product mass is missing, check for the hydrodehalogenated byproduct.
-
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 2015. URL:[Link][1]
Sources
Preventing oxidation of 3-Bromo-5-fluoro-N,N-diethylaniline during storage
Anilines, particularly those with electron-donating groups, are susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in purity over time. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you maintain the integrity of your 3-Bromo-5-fluoro-N,N-diethylaniline during storage.
Troubleshooting Guide: Diagnosing and Resolving Storage Issues
This section addresses specific problems you might encounter with this compound that has been in storage.
Problem 1: Compound has changed color from colorless/pale yellow to dark brown/red.
-
Probable Cause: This is the most common indicator of degradation due to oxidation. The N,N-diethylamino group makes the aromatic ring electron-rich, rendering it highly susceptible to oxidation by atmospheric oxygen.[1][2] This process is often accelerated by exposure to light and ambient temperatures.[3][4] The colored bodies are typically highly conjugated species like quinone-imines and polymeric materials formed from radical intermediates.[3][5]
-
Corrective Actions:
-
Assess Purity: Before use, the purity of the discolored material must be quantified. It is strongly recommended to analyze a sample using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the percentage of the desired compound and identify any significant impurities.[6]
-
Purification: If the purity is compromised but the compound is still largely intact, you may be able to purify it. For a liquid like this compound, vacuum distillation is often the most effective method. Column chromatography over silica gel can also be used, though care must be taken as silica can be slightly acidic and may retain the polar amine.
-
Discard and Replace: For highly sensitive applications, such as in the development of pharmaceutical standards, it is always best to use a fresh, unopened batch of the reagent to ensure the reliability and reproducibility of your results.[7]
-
Implement Preventative Storage: Review your storage protocol. Ensure the compound is stored under an inert atmosphere, protected from light, and refrigerated as detailed in the protocols below.
-
Problem 2: Inconsistent results or low yields in reactions using the stored aniline.
-
Probable Cause: The presence of oxidative degradation products can interfere with your reaction. These impurities may compete in the reaction, chelate catalysts, or alter the reaction kinetics. Even if the color change is not dramatic, a purity drop of just a few percent can significantly impact sensitive chemical transformations.
-
Corrective Actions:
-
Confirm Starting Material Integrity: Do not assume the stored reagent is pure. Run a quick purity check (e.g., Thin-Layer Chromatography (TLC) against a new sample, or NMR) before starting your experiment.
-
Review Reaction Stoichiometry: If the purity of your aniline is lower than assumed, you are adding fewer moles than calculated, which could be the cause of low yields. If purity has been determined analytically, adjust the mass of starting material accordingly.
-
Adopt a Strict Handling Protocol: When using the reagent, minimize its exposure to air. Use syringe techniques with an inert gas blanket (e.g., via a Schlenk line or a nitrogen-filled balloon) to withdraw the required amount from the storage vessel.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing issues with stored this compound.
Caption: A step-by-step decision workflow for handling stored anilines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oxidation for this compound?
A1: The primary mechanism is autoxidation, which is initiated by atmospheric oxygen. The tertiary amine nitrogen can undergo a one-electron oxidation to form a radical cation. This species is highly reactive and can lead to a cascade of reactions, including N-dealkylation and polymerization, ultimately forming complex, colored mixtures.[8][9] The presence of UV light can photolytically accelerate the formation of initial radical species, significantly increasing the rate of degradation.[4]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. brainly.in [brainly.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preservation Self-Assessment Program (PSAP) | Architectural Papers (Aniline) [psap.library.illinois.edu]
- 5. Oxidation of aniline with acidified potassium dichromate class 12 chemistry CBSE [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The N- and alpha- C-oxidation of N,N-dialkylanilines by rabbit liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Purification methods for 3-Bromo-5-fluoro-N,N-diethylaniline via flash chromatography
[1][2][3]
Ticket ID: PUR-3B5F-DEA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Flash Chromatography Protocol & Troubleshooting[1][2][3][4]
Executive Summary & Compound Analysis
Welcome to the technical guide for purifying 3-Bromo-5-fluoro-N,N-diethylaniline . This guide addresses the specific challenges of purifying halogenated tertiary amines.
The Challenge: This molecule presents a "push-pull" chromatographic behavior:
-
The "Pull" (Retention): The tertiary amine center is basic (Lewis base). It will interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing severe tailing (streaking) and band broadening.[2]
-
The "Push" (Elution): The halogen substituents (Bromine at C3, Fluorine at C5) are electron-withdrawing.[2][3][4] They reduce the electron density on the nitrogen relative to unsubstituted aniline, slightly lowering the pKa (making it less basic). However, they also significantly increase lipophilicity.[3]
Success Metric: A successful run yields a symmetrical Gaussian peak with no "shark-fin" tailing, achieving >98% purity by HPLC/NMR.
Method Development: The "Scout" Phase
Before committing your crude material to a column, you must validate the mobile phase on TLC.[4]
Visualization Strategy
-
UV (254 nm): Primary method.[2][3] The aromatic ring is highly UV active.
-
Stain Warning: Do NOT rely on Ninhydrin.[2][3] As a tertiary amine, this compound will not stain effectively with Ninhydrin (which requires an N-H bond).[2][3][5]
-
Alternative Stain: Use Iodine (
) chamber or Dragendorff’s reagent (specific for tertiary amines).[2][3]
Solvent System Selection Logic
Use the following logic flow to determine your mobile phase.
Figure 1: Decision tree for mobile phase selection. Note that TEA is critical for suppressing silanol interactions.[1][2][3][6]
Recommended Protocols
Protocol A: Standard Silica (The "Modifier" Method)
Best for: Standard labs with generic silica cartridges.[3]
The Mechanism: Triethylamine (TEA) is a stronger base than your aniline derivative.[3] It saturates the acidic silanol sites on the silica, effectively "capping" them so your product can pass through without sticking.
| Parameter | Specification | Notes |
| Stationary Phase | Standard Silica Gel (40-63 µm) | Irregular or Spherical |
| Solvent A | Hexane (or Heptane) + 1% TEA | Pre-mix TEA into the bulk solvent.[1][2][3] |
| Solvent B | Ethyl Acetate + 1% TEA | Pre-mix TEA here too to maintain constant pH.[2][3] |
| Equilibration | Mandatory (5-10 CV) | You must flush the column with TEA-spiked solvent before injection to neutralize the silica.[1][2][3] |
| Loading | Dry Load (Celite or Silica) | Dissolve crude in DCM, mix with Celite, evaporate to dry powder.[3][4] Do not liquid load if possible (causes band broadening).[2][3] |
| Gradient | 0% to 20% B over 15 CV | Start shallow.[2][3] The halogens make this compound move fast. |
Step-by-Step Workflow:
-
Prepare Solvents: Add 10 mL of Triethylamine per 1 Liter of Hexane and EtOAc.
-
Equilibrate: Run the column at 0% B for 5 Column Volumes (CV). This is critical. If you skip this, the TEA gradient will cause a baseline drift and your compound will streak.
-
Load: Place the dry-load cartridge inline.
-
Elute: Run the gradient.
-
Post-Run: Flush the system with 100% EtOAc (no TEA) then Isopropanol to remove residual amine smell from the lines.
Protocol B: Amine-Functionalized Silica (The "Clean" Method)
Best for: High-value samples or when TEA interference is unacceptable.[1][2][3]
The Mechanism: The silica surface is bonded with functionalized amines (
| Parameter | Specification | Notes |
| Stationary Phase | Amine-Bonded Silica ( | Often sold as "Amine" or "Amino" cartridges.[1][2][3][4] |
| Solvent A | Hexane (or Heptane) | NO TEA required. |
| Solvent B | Ethyl Acetate (or DCM) | NO TEA required. |
| Gradient | 0% to 10% B over 10 CV | Amine columns are less retentive than bare silica.[2][3] Use lower polarity. |
Why choose this?
Troubleshooting Guide
Issue 1: Co-elution with Impurities
Symptom: The product overlaps with the mono-ethylated impurity (3-Bromo-5-fluoro-N-ethylaniline) or the starting material.[1][2][3]
Root Cause:
-
Mono-ethyl vs. Di-ethyl: The mono-ethyl amine has an N-H proton, allowing it to hydrogen bond with silica, making it more polar (lower Rf) than your target di-ethyl product.[1][2][3][4]
-
Starting Material: The primary amine is significantly more polar.[3]
Solution:
-
Switch Selectivity: Change Solvent B from Ethyl Acetate to DCM (Dichloromethane) .
-
Why? DCM solubilizes the halogenated ring better but doesn't disrupt hydrogen bonding as aggressively as EtOAc. This often improves separation between tertiary and secondary amines.[3]
-
-
Flatten Gradient: Hold the gradient isocratic at the %B where the product begins to elute for 5 CVs.
Issue 2: "Shark Fin" Peak Shape (Tailing)
Symptom: The peak has a sharp front but a long, dragging tail.[3]
Root Cause:
-
Insufficient Modifier: The silica is still acidic.[3]
-
Mass Overload: You injected too much sample for the column size.
Solution:
-
Increase TEA: Bump TEA concentration to 2% (Max).
-
Check Solubility: Ensure the sample was fully dissolved (if liquid loading) or fully adsorbed (if dry loading).[3]
-
Use Protocol B: Switch to Amine-silica.
Issue 3: Low Recovery
Symptom: You loaded 500mg but recovered only 300mg.
Root Cause:
-
Volatility: this compound is an oil and may be moderately volatile.[1][2][3][4] High-vacuum drying for too long can sublime the product.[1][2]
-
Irreversible Adsorption: The compound reacted with the silica (rare for this structure) or got stuck.[3]
Solution:
-
Evaporation: Use a rotovap at 40°C and stop immediately when solvent is gone. Do not leave on high-vac overnight.
-
Column Flush: Wash the column with 10% Methanol in DCM (with TEA) to strip any "stuck" material.[3]
Frequently Asked Questions (FAQs)
Q: Can I use Dichloromethane (DCM) and Methanol instead of Hexane/EtOAc? A: Yes, but it is likely too strong.[2][3][4] This molecule is lipophilic due to the halogens and ethyl groups. DCM/MeOH will likely shoot the compound out in the void volume (Rf > 0.9). Only use DCM/MeOH if you are washing the column or if the compound is a salt (e.g., HCl salt).
Q: My TLC plate turned purple/brown everywhere when I used Ninhydrin. Why? A: If you used TEA in your mobile phase, the TEA itself stains with Ninhydrin (faintly) or iodine.[3][4] Also, tertiary amines do not react well with Ninhydrin.[2][3][5] Use UV or Dragendorff’s reagent for specific detection.[2]
Q: How do I remove the Triethylamine (TEA) from my purified oil? A: TEA boils at ~89°C.[3]
References
-
Teledyne ISCO. (2012).[2][3][7] RediSep C-18 reversed phase column Purification of primary amines. Link
-
Biotage. (2023).[2][3] How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Royal Society of Chemistry. (2015).[2][3] Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids (Supporting Info - Chromatography Notes).Link
-
Teledyne ISCO. (2010).[2][3][8] Method Development Strategies for Amine Bonded Phase Columns.Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Fluoroaniline [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. teledyneisco.com [teledyneisco.com]
Catalysis Tech Support Center: Troubleshooting Debromination in Palladium Cross-Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing a persistent and yield-limiting side reaction in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig): hydrodebromination (the premature reduction of an aryl bromide to an aryl hydride, Ar-H).
Rather than relying on trial-and-error, this guide deconstructs the mechanistic causality behind C-Br bond cleavage and provides a self-validating framework to systematically eliminate the pathways leading to this unwanted byproduct.
Interactive Diagnostic Logic
Before adjusting your stoichiometry, use the following logical workflow to identify the most likely source of hydride generation in your catalytic cycle.
Troubleshooting workflow for identifying and resolving hydrodebromination sources.
Deep-Dive FAQ & Mechanistic Causality
Q1: Mechanistically, why is my aryl bromide converting into an aryl hydride (Ar-H) instead of the desired cross-coupled product? A1: Unwanted debromination occurs when a palladium-hydride (Pd-H) intermediate intercepts the standard catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst to form an Ar-Pd(II)-Br species, the cycle should proceed to transmetalation. However, if a hydride source is present in the reaction matrix, it can replace the halide ligand, forming an Ar-Pd(II)-H complex. This complex rapidly undergoes reductive elimination, yielding the undesired Ar-H byproduct and prematurely regenerating the Pd(0) catalyst[1]. This competing pathway is kinetically favored if the transmetalation step is sluggish.
Q2: Where are these hydrides coming from if I am not explicitly adding a reducing agent?
A2: Hydrides are typically generated in situ through
-
Alkoxide or Amine Bases: Bases such as sodium ethoxide (NaOEt) or triethylamine (Et
N) possess -hydrogens that are highly susceptible to elimination once coordinated to the palladium center[1]. -
Alcohols: Solvents like ethanol or isopropanol can coordinate to the metal and undergo
-hydride elimination, transferring a hydride directly to the palladium. -
Trace Water: Recent mechanistic DFT studies have demonstrated that trace water can act as a direct hydrogen source for hydrodehalogenation, particularly when reacting with electron-deficient or fluorinated substrates[2].
Q3: How do I select the optimal base and solvent to shut down this side reaction?
A3: You must systematically eliminate
Q4: Can modifying the palladium catalyst or ligand help suppress the Ar-H formation?
A4: Absolutely. The choice of ligand dictates the relative rates of the competing pathways. Simple phosphines (like PPh
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table synthesizes the causality between your experimental parameters and the resulting product distribution. Use this to audit your current reaction conditions.
| Reaction Parameter | High Debromination Risk (Ar-H favored) | Low Debromination Risk (Ar-Ar favored) | Mechanistic Causality |
| Base Selection | NaOEt, NaOtBu, Et | K | Alkoxides/amines undergo |
| Solvent Choice | Ethanol, Isopropanol | Toluene, 1,4-Dioxane, THF | Protic solvents can coordinate and donate hydrides. Aprotic solvents starve the Pd-H pathway[3]. |
| Ligand Architecture | PPh | SPhos, XPhos, PEPPSI-iPr | Bulky, electron-rich ligands accelerate transmetalation/reductive elimination, outcompeting the side reaction[4]. |
| Temperature | > 100 °C (Reflux) | 40 °C – 80 °C (Controlled) | Excessive heat promotes thermal decomposition of solvents/ligands, generating trace hydride sources[1]. |
Self-Validating Experimental Protocol: Debromination-Resistant Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. By strictly controlling the order of addition and utilizing an anhydrous, aprotic environment with a bulky ligand, the system inherently starves the catalytic cycle of hydride sources.
Materials Required:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
K
PO (anhydrous, finely milled) (2.0 equiv) -
Pd(OAc)
(2 mol%) -
SPhos (4 mol%)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Solid Reagent Assembly (The Pre-Catalyst Stage): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, K
PO , Pd(OAc) , and SPhos.-
Causality Check: Using anhydrous K
PO eliminates the -hydrogens present in organic bases, cutting off a primary hydride source[1].
-
-
Atmospheric Control (Degassing): Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Causality Check: Oxygen promotes homocoupling and can oxidize the phosphine ligand. Ligand oxidation decelerates the catalytic cycle, allowing the background debromination pathway to compete[4].
-
-
Solvent Introduction: Add anhydrous Toluene via a gas-tight syringe.
-
Causality Check: Toluene is an aprotic solvent, completely removing the alcohol-driven
-hydride elimination pathway[3].
-
-
Kinetic Initiation: Place the flask in a pre-heated oil bath at 40 °C.
-
Causality Check: Do not immediately heat to 80-100 °C. High thermal energy can cause the thermal decomposition of the ligand or solvent, generating trace hydrides[1].
-
-
In-Process Validation: After 2 hours, extract a 10
L aliquot, dilute in LC-MS grade acetonitrile, and analyze. You should observe the Ar-Ar product mass.-
Causality Check: If the Ar-H mass is detected at this stage, verify the water content of your K
PO and Toluene, as trace water can act as a hydrogen source[2].
-
-
Thermal Ramping: If conversion is low but no Ar-H is observed during the validation step, incrementally increase the temperature by 10 °C intervals (up to 80 °C) until full conversion is achieved.
References
-
BenchChem | Preventing debromination in subsequent reaction steps |1
-
ACS Organometallics | Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides |2
-
National Institutes of Health (PMC) | Impact of Cross-Coupling Reactions in Drug Discovery and Development | 3
-
Yoneda Labs | Suzuki-Miyaura cross-coupling: Practical Guide | 4
Sources
Improving solubility of fluorinated aniline intermediates in aqueous buffers
Technical Support Center: Solubility Optimization for Fluorinated Aniline Intermediates
Introduction: The Fluorine Paradox
Welcome to the Technical Support Center. You are likely here because you are facing the "Fluorine Paradox." You have introduced fluorine atoms into your aniline scaffold to improve metabolic stability (blocking P450 oxidation) or to modulate potency, but you have inadvertently crashed your compound out of solution.
Fluorinated anilines present a unique solubility challenge compared to their non-fluorinated counterparts. The high electronegativity of fluorine withdraws electron density from the aromatic ring, which in turn drastically lowers the basicity (pKa) of the aniline nitrogen.
While a typical aniline might have a pKa of ~4.6, highly fluorinated analogues can drop to pKa 2.0–3.0. At physiological pH (7.4), these compounds exist almost exclusively in their neutral, lipophilic form, leading to precipitation in aqueous buffers. This guide provides the decision logic and protocols to resolve this.
Part 1: Diagnostic & Decision Logic
Before attempting random additives, use this decision tree to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Strategic decision tree for selecting a solubilization method based on assay constraints.
Part 2: Troubleshooting Modules
Module 1: The pH Adjustment Strategy (The "pKa Shift")
Best For: HPLC mobile phases, synthetic workups, or assays where acidic pH is tolerated.
The Science:
Solubility is governed by the Henderson-Hasselbalch equation.[1] For a weak base like aniline:
Q: I acidified my buffer to pH 5, but it still precipitated. Why? A: pH 5 is likely not acidic enough.[1] If your fluorinated aniline has a pKa of 3.5, at pH 5.0 it is still ~97% neutral (uncharged). You must drop the pH to at least 2 units below the pKa (e.g., pH 1.5) to ensure >99% ionization and maximum solubility.
Protocol:
-
Dissolve the compound in a minimal volume of 1M HCl or H₂SO₄.[1]
-
Dilute into the final buffer only if the buffer capacity is high enough to maintain the low pH.
Module 2: Cosolvent Systems (DMSO/Ethanol)
Best For: High-throughput screening, enzyme inhibition assays.[1]
The Science: Fluorinated groups increase lipophilicity (LogP).[1] Water structure must be disrupted to accommodate the hydrophobic fluorinated ring.[1] Polar organic solvents (DMSO, DMA, Ethanol) reduce the dielectric constant of the medium and disrupt water-water H-bonding, creating "pockets" for the solute.
Q: My compound precipitates immediately upon adding the DMSO stock to the buffer. How do I stop this "crashing out"? A: This is caused by the "kinetic shock" of mixing.[1]
-
Reverse Addition: Do not add DMSO stock to a beaker of buffer. Instead, place the DMSO stock in the vessel and add the buffer slowly with rapid vortexing.
-
Pre-dilution: Use an intermediate dilution step (e.g., 50:50 DMSO:Water) before the final buffer step to reduce the polarity jump.[1]
Recommended Cosolvent Limits (Assay Dependent):
| Cosolvent | Cell-Based Limit | Enzyme Assay Limit | Solubility Boost |
|---|---|---|---|
| DMSO | < 0.1% - 0.5% | < 5% | High |
| Ethanol | < 1% | < 5% | Moderate |
| PEG-400 | < 1% | < 10% | High |[1]
Module 3: Cyclodextrin Complexation
Best For: In vivo formulations, cell assays sensitive to DMSO.[1]
The Science: Cyclodextrins (CDs) are cone-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1] The fluorinated phenyl ring fits snugly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) , shielding the hydrophobic fluorine atoms from the aqueous environment while the outer hydroxyls interact with water.
Q: Which Cyclodextrin should I use? A: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1] Avoid α-CD (cavity too small for substituted anilines) or unmodified β-CD (nephrotoxic and low intrinsic solubility).[1]
Protocol: "Shake-Flask" Complexation
-
Prepare a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS).[1]
-
Add excess fluorinated aniline solid to the solution.[1]
-
Shake/vortex at Room Temperature for 24 hours.
-
Filter through a 0.45 µm PVDF filter to remove undissolved solids.[1]
-
The filtrate contains the solubilized inclusion complex.[1]
Part 3: Experimental Protocols
Protocol A: Kinetic Solubility Profiling
Use this to determine the maximum concentration before precipitation occurs.[1]
Materials:
-
10 mM DMSO stock of fluorinated aniline.[1]
-
PBS Buffer (pH 7.4).[1]
-
96-well plate UV-Vis spectrophotometer.[1]
Workflow:
Figure 2: Kinetic solubility workflow. Detection of precipitation via turbidity (light scattering) at 600nm.
-
Prepare Stocks: Create a dilution series of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 1 mM).
-
Spike: Pipette 2 µL of each DMSO stock into 98 µL of PBS buffer in a clear 96-well plate.
-
Mix: Shake on a plate shaker for 2 hours.
-
Read: Measure absorbance at 600 nm (or 650 nm).
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use surfactants like Tween-80? A: Yes, but with caution.[1] Non-ionic surfactants (Tween-80, Triton X-100) at 0.01–0.1% can form micelles that solubilize fluorinated anilines.[1] However, they often interfere with mass spectrometry (ion suppression) and can lyse cells in biological assays. Use Cyclodextrins (Module 3) if these are concerns.
Q2: Why does my compound dissolve in Methanol but crash when I add water? A: This is the "Cosolvent Effect" curve. Solubility is not linear.[1] A 50:50 MeOH:Water mix does not have 50% of the solubilizing power of MeOH; it often drops logarithmically. You likely crossed the "dielectric boundary" where the energy cost to create a cavity in the solvent for your fluorinated ring became too high.
Q3: Does the position of the fluorine atom matter? A: Absolutely.
-
Ortho-fluorine: Can form an intramolecular H-bond with the amine hydrogen, further reducing polarity and pKa, making solubility worse.[1]
-
Para-fluorine: primarily electronic withdrawal, lowering pKa.[1]
-
Meta-fluorine: Similar to para but slightly less impact on pKa.[1]
References
-
PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine.[1] [Link]
-
Morgenthaler, M. et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem.[1] [Link]
-
Loftsson, T. & Brewster, M.E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] [Link]
-
Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Chapter on Solubility). [Link]
-
Purser, S. et al. (2008).[1] Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews.[1] [Link]
Sources
Catalyst selection for activating electron-rich aryl bromides
Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the activation of electron-rich aryl bromides.
Electron-rich aryl bromides (e.g., 4-bromoanisole, 4-bromo-N,N-dimethylaniline) are notoriously recalcitrant in cross-coupling reactions. The presence of electron-donating groups (EDGs) increases the electron density of the aromatic
Below, you will find diagnostic workflows, mechanistic FAQs, quantitative ligand data, and a self-validating Standard Operating Procedure (SOP) to systematically resolve these bottlenecks.
Diagnostic Workflow: Catalyst & Reaction Troubleshooting
Use the following logical relationship diagram to diagnose the specific point of failure in your catalytic cycle.
Diagnostic workflow for troubleshooting electron-rich aryl bromide cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I recovering 90% of my electron-rich aryl bromide starting material despite heating?
Causality: Your catalytic cycle is stalled at the very first step: oxidative addition. Because the C–Br bond is electron-rich, the Pd(0) species must be highly nucleophilic to insert into it[2]. Standard ligands like PPh3 do not provide enough electron density to the metal center, and their lack of steric bulk favors unreactive PdL3 or PdL4 resting states[1].
Solution: Switch to highly
Q2: My reaction is proceeding, but I'm seeing significant protodehalogenation (reduction to Ar–H). How do I fix this?
Causality: Protodehalogenation is a fatal side-reaction that occurs when the Pd(II) intermediate undergoes transmetalation with a hydride source rather than your intended nucleophile. This is followed by rapid reductive elimination of the reduced arene. The hydride source is typically a solvent with
Q3: Can I use Nickel instead of Palladium for electron-rich substrates? Causality: Ni(0) is inherently more nucleophilic than Pd(0) and undergoes oxidative addition into electron-rich C–Br bonds much more readily. However, Ni(I)/Ni(III) catalytic cycles often suffer from rapid deactivation via off-cycle resting states or the formation of inactive Ni-black dimers[6]. Solution: Yes, but ligand selection is paramount. Recent advances demonstrate that tuning the redox activity and donor properties of N,N-bidentate ligands (e.g., dpabpy) stabilizes the Ni(I) species, preventing dimerization and allowing for efficient C–heteroatom couplings at catalyst loadings as low as 0.1 mol%[6].
Quantitative Ligand Selection Guide
To select the appropriate catalyst system, compare the steric and electronic parameters of proven ligands summarized below.
| Ligand System | Metal | Steric Bulk (Cone Angle / %Vbur) | Electronic Profile | Typical Loading | Primary Application for Electron-Rich Ar-Br |
| P(tBu)3 | Pd | Very High (182°) | Highly | 1.0 - 2.0 mol% | Suzuki/Buchwald couplings; highly recalcitrant substrates[3] |
| Q-Phos | Pd | High | Electron-rich | 1.0 - 5.0 mol% | Amination and Suzuki couplings; proceeds at <100 °C[5] |
| cataCXium A | Pd | Very High | Highly | 0.33 - 1.0 mol% | Formylation; minimizes hydrodebromination side-reactions[7] |
| Buchwald (XPhos) | Pd | High | Electron-rich | 0.5 - 2.0 mol% | Diaryl ether and amine synthesis; facilitates reductive elimination[4] |
| Ni(dpabpy)Cl2 | Ni | Moderate | Tunable Redox | 0.1 - 1.0 mol% | C–heteroatom couplings via photochemically mediated Ni(I)/Ni(III)[6] |
Standard Operating Procedure (SOP): Self-Validating Suzuki-Miyaura Coupling
This protocol utilizes a Pd/XPhos system to force the activation of electron-rich aryl bromides. It is engineered as a self-validating system —if a step fails, the observable physical changes will alert you before you waste downstream reagents.
Reagents:
-
Pd2(dba)3 (1.0 mol%)
-
XPhos (2.4 mol%)
-
Electron-rich Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
K3PO4 (2.0 equiv, finely milled)
-
Toluene/H2O (10:1 ratio, rigorously degassed)
Step 1: Catalyst Pre-activation (The Monoligation Check)
Action: In a glovebox or under strict Schlenk conditions, combine Pd2(dba)3 and XPhos in anhydrous toluene. Stir at 25 °C for 20 minutes before adding any other reagents. Causality: Pre-mixing allows the bidentate dba ligands to be displaced by the strongly coordinating XPhos. Because XPhos is highly sterically demanding, this forces the formation of the active, monoligated Pd(0)L1 species required to penetrate the electron-rich C–Br bond[3]. Self-Validation Checkpoint: Observe the solution's color. It must transition from a deep purple/red (unactivated Pd2(dba)3) to a pale yellow/orange. If the solution remains dark purple, ligand coordination has failed (likely due to oxidized ligand or oxygen ingress). Abort the reaction and prepare fresh reagents.
Step 2: Substrate & Base Addition (The Phase Check)
Action: Add the aryl bromide, arylboronic acid, and milled K3PO4. Add the degassed water component last. Ensure vigorous stirring (>800 rpm). Causality: K3PO4 is a mild base that activates the boronic acid for transmetalation without acting as a hydride source[4]. Water is essential for dissolving the base and forming the reactive boronate species at the phase boundary. Self-Validation Checkpoint: The reaction mixture should form a distinct, vigorously mixing biphasic system. If the K3PO4 clumps into a solid mass at the bottom of the flask, transmetalation will stall. Increase stirring speed or add a phase-transfer catalyst (e.g., TBAB).
Step 3: Thermal Activation & Kinetic Monitoring
Action: Heat the reaction block to 80 °C. Causality: Even with electron-rich ligands, electron-rich aryl bromides have a high activation energy for oxidative addition. Thermal energy is required to cross this barrier[1]. Self-Validation Checkpoint: Withdraw a 50 µL organic phase aliquot at the 1-hour mark. Quench and analyze via LC-MS.
-
If Ar-Br is >90% intact: Oxidative addition has failed. Check the flask for a black precipitate (Pd black), which confirms irreversible catalyst death.
-
If Ar-Br is consumed but intermediate mass is observed: Reductive elimination is the bottleneck.
-
If Ar-H (protodehalogenation) is >10%:, Oxygen or a rogue hydride source has contaminated the system.
References
-
2, Massachusetts Institute of Technology (mit.edu). 2.1, University of Windsor (uwindsor.ca). 3.7, American Chemical Society (acs.org). 4.6, ChemRxiv (chemrxiv.org). 5.4, American Chemical Society (acs.org).
-
5, Sigma-Aldrich (sigmaaldrich.com). 7.3, Royal Society of Chemistry (rsc.org).
Sources
Handling light sensitivity of halogenated aniline derivatives
Technical Support Center: Handling Light Sensitivity of Halogenated Aniline Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, catalyst poisoning, or severe discoloration when working with halogenated aniline derivatives (e.g., chloroanilines, bromoanilines, and iodoanilines).
Working with these compounds requires more than just "keeping them in the dark." It requires a fundamental understanding of their photochemistry. Below is an in-depth, self-validating guide to troubleshooting and mastering the handling of these light-sensitive building blocks.
Part 1: Mechanistic Understanding (The "Why")
Halogenated anilines are highly susceptible to UV and high-energy visible light (typically < 450 nm). When exposed to ambient laboratory lighting or sunlight, these molecules absorb photons and undergo intersystem crossing to a reactive triplet excited state.
Depending on the solvent environment and the specific halogen, two primary degradation pathways occur:
-
Photoheterolysis (Polar Media): As demonstrated by Guizzardi et al., compounds like 4-chloroaniline undergo efficient photoheterolysis in polar solvents via the triplet state, generating highly reactive triplet 4-aminophenyl cations [1]. These cations indiscriminately attack solvents or starting materials, forming complex polymeric mixtures.
-
Homolytic Cleavage (Non-Polar Media): The carbon-halogen (C-X) bond undergoes homolytic fission to generate aryl and halogen radicals. This is especially prevalent in bromo- and iodoanilines due to their lower bond dissociation energies.
-
Photo-Oxidation: The free amine (-NH₂) group is susceptible to photo-induced oxidation, leading to the formation of azobenzenes or humic-like substances, which manifest as a dark brown or black discoloration.
Mechanistic pathway of UV-induced photodehalogenation in halogenated anilines.
Part 2: Quantitative Data & Material Selection
To prevent the excitation of the aniline derivative, you must physically block the transmission of specific wavelengths. Standard clear borosilicate glass transmits up to 90% of harmful UV light. Amber glass, manufactured with iron and sulfur oxides, acts as a selective filter, blocking up to 99% of UV radiation below 450 nm [2].
Table 1: Glassware UV/Vis Transmission & Suitability
| Glassware Type | % Transmission (< 400 nm) | % Transmission (400–450 nm) | Suitability for Halogenated Anilines |
| Clear Borosilicate | ~80–90% | ~90% | Not Recommended |
| Amber Glass | < 1% | < 10% | Highly Recommended |
| Green Glass | ~30–40% | ~50% | Marginal (Short-term use only) |
| Foil-Wrapped Clear | 0% | 0% | Excellent (Limits visual monitoring) |
Part 3: Troubleshooting & FAQs
Q1: My 4-bromoaniline stock solution turned dark brown overnight. Is it still usable for a Buchwald-Hartwig cross-coupling? A1: No. The browning indicates photo-oxidation and photodehalogenation. The resulting byproducts (aryl radicals, azobenzenes, and free bromide ions) will aggressively poison palladium catalysts, leading to irreproducible or failed cross-couplings. Causality: Even trace amounts of photochemically generated radical scavengers will disrupt the catalytic cycle. Always prepare fresh solutions or store them strictly at -20°C in amber vials under argon.
Q2: Does the position or type of halogen affect the light sensitivity? A2: Yes. Light sensitivity inversely correlates with the Carbon-Halogen Bond Dissociation Energy (BDE). The trend for photolability is: C-I > C-Br > C-Cl > C-F . Iodoanilines are profoundly sensitive and can degrade within hours under ambient fluorescent laboratory lighting. Fluoroanilines are relatively stable but still susceptible to photo-oxidation of the amine group.
Q3: Can I use standard clear glassware if I work in a fume hood with the lights off? A3: This is a common misconception. Ambient light from laboratory windows and adjacent hallways contains sufficient high-energy visible light (400–450 nm) to trigger intersystem crossing. You must use actinic shielding (amber glassware or aluminum foil) [2].
Part 4: Validated Experimental Workflow
To ensure scientific integrity, every protocol must be a self-validating system. The following workflow guarantees that your starting material remains intact before and during your reaction.
Step-by-Step Methodology for Handling Light-Sensitive Anilines
-
Reagent Validation (Self-Validating Step):
-
Action: Before setting up your reaction, run a quick TLC or LC-MS of your halogenated aniline against a known, dark-stored analytical standard.
-
Causality: This confirms the integrity of your starting material. If you observe baseline smearing (indicating polymerization) or higher molecular weight adducts on LC-MS, discard the batch.
-
-
Actinic Shielding Setup:
-
Action: Transfer the validated solid directly into an amber glass reaction vessel. If amber glassware is unavailable, tightly wrap a clear flask in heavy-duty aluminum foil up to the neck.
-
-
Deoxygenation (Critical):
-
Action: Dissolve the aniline in your chosen solvent and immediately sparge the solution with Argon or N₂ for 15 minutes.
-
Causality: Oxygen acts as a triplet sensitizer and participates in the photo-oxidation of the amine group. Removing dissolved oxygen shuts down the oxidative degradation pathway, isolating the system from ambient atmospheric variables.
-
-
Reaction Execution:
-
Action: Add your catalysts/reagents under a positive stream of inert gas. If visual monitoring is required (e.g., watching for a color change during catalyst activation), use a low-intensity red or yellow darkroom lamp.
-
-
Storage of Unused Material:
-
Action: Purge the headspace of the original reagent bottle with Argon, seal it with Parafilm, and store it at -20°C in a dark desiccator.
-
Step-by-step handling and reaction workflow for light-sensitive aniline derivatives.
References
-
Guizzardi, B., Mella, M., Fagnoni, M., Freccero, M., & Albini, A. (2001). "Generation and Reactivity of the 4-Aminophenyl Cation by Photolysis of 4-Chloroaniline." The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
Container and Packaging. (2025). "The Science Behind Amber Glass and UV Protection." Container and Packaging Technical Resources. URL: [Link]
Technical Support Center: 3-Bromo-5-Fluoroaniline Synthesis & Purification
[1][2]
Current Status: Operational Topic: Regioisomer Separation & Purification Protocols Ticket ID: #ISO-3B5F-SEP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
The synthesis of 3-bromo-5-fluoroaniline (CAS: 127271-67-6) presents a classic challenge in aromatic substitution: managing the competing directing effects of a deactivating meta-director (Nitro) and a deactivating ortho/para-director (Fluoro).[1]
Users frequently report difficulty separating the desired 3,5-substituted product from the 2,5- and 3,4- regioisomers. This guide addresses the root cause of isomer generation and provides a validated troubleshooting workflow for separation.
The Golden Rule: Purify at the Nitro intermediate stage. Separation of the final aniline isomers is significantly more difficult due to low melting points and similar polarities.[1]
Module 1: Root Cause Analysis (The Synthesis)
Q: Why is my crude mixture containing 15-20% of the wrong isomers?
A: If you are brominating 1-fluoro-3-nitrobenzene , you are fighting competing directing groups.[1][2]
-
The Nitro Group (-NO₂): Directs incoming electrophiles to the meta position (Position 5).
-
The Fluoro Group (-F): Directs incoming electrophiles to the ortho and para positions (Positions 2, 4, and 6).
While the Nitro group is strongly deactivating, the Fluorine atom also exerts a strong inductive withdrawal ($ -I
-
Target (3-Bromo-5-fluoro): Requires attack at Position 5 (Meta to Nitro, Meta to Fluoro).[1][2] This is electronically unfavorable for the Fluorine director.[1]
-
Impurity A (2-Bromo-5-fluoro): Attack at Position 2 (Ortho to F, Ortho to NO₂).[1][2] Sterically hindered, but electronically driven by F.[2]
-
Impurity B (4-Bromo-3-fluoro): Attack at Position 6 (Para to F, Ortho to NO₂).[1][2]
Visualizing the Conflict:
Figure 1: Competing directing effects during the bromination of 1-fluoro-3-nitrobenzene.[1][2]
Module 2: Purification of Intermediates (The Nitro Stage)
Q: Can I distill the isomers to separate them?
A: No. The boiling points of the bromofluoronitrobenzene isomers are too close (approx. 245–255°C at atm) for standard fractional distillation to be effective without significant loss.[1]
Q: What is the best method to remove the 2-bromo and 4-bromo isomers?
A: Fractional Crystallization. The nitro-intermediate (1-bromo-3-fluoro-5-nitrobenzene) is a solid with a distinct melting point compared to its isomers.[1][2] This is the critical "Checkpoint" before reduction.
Protocol: Recrystallization of 1-Bromo-3-fluoro-5-nitrobenzene
| Parameter | Specification |
| Crude State | Yellow/Orange solid or semi-solid |
| Solvent System | Ethanol (EtOH) or Cyclohexane/Ethanol (9:[1][2]1) |
| Target MP | 40–45°C (Pure isomer) |
| Impurity Fate | Ortho-isomers (oils/low MP) remain in mother liquor |
Step-by-Step:
-
Dissolution: Dissolve the crude bromination product in minimum boiling Ethanol.
-
Cooling: Allow to cool slowly to room temperature (25°C). Do not crash cool on ice immediately; this traps the oily isomers.[1]
-
Seeding: If available, seed with a pure crystal of the 3,5-isomer.[1][2]
-
Deep Cooling: Once crystallization begins, cool to 0-4°C.
-
Filtration: Filter the yellow needles.[1][2] Wash with cold ($ -20^\circ\text{C} $) hexane or pentane.[1][2]
-
Check: Run a GC-MS or H-NMR. If Isomer ratio is >98:2, proceed to reduction.[2] If not, repeat.
Technical Insight: The 2-bromo isomer (ortho-substituted) disrupts crystal packing significantly more than the symmetrical 3,5-isomer, making it much more soluble in cold alcohols [1][2].[1][2]
Module 3: Final Product Isolation (The Aniline Stage)
Q: I already reduced the mixture. How do I separate the aniline isomers now?
A: Separation is harder now because the amine group increases polarity and the melting points drop (3-bromo-5-fluoroaniline MP
Troubleshooting: Flash Chromatography
Standard Silica Gel (Normal Phase) often fails to resolve these isomers because the polarity difference between a meta-F and para-F aniline is negligible.[1]
Recommended Stationary Phase:
-
Primary: Standard Silica (requires optimized solvent).[1]
-
Advanced: Amino-bonded silica (reduces tailing of anilines) or C18 (Reverse Phase).[1][2]
Solvent System Optimization (TLC): Do not use simple Hexane/Ethyl Acetate. You need a "Modifier" to sharpen the amine peaks.[1]
| Gradient | Solvent A | Solvent B | Modifier |
| Standard | Hexanes | Ethyl Acetate | 1% Triethylamine (TEA) |
| High Res | Toluene | Acetone | 0.5% Ammonia |
Workflow:
-
Pre-treat silica column with Hexane + 1% TEA to neutralize acidic sites.[1][2]
-
Load sample as a liquid injection (dissolved in min. Toluene).
-
Run a shallow gradient (0%
10% EtOAc over 20 CV).[1][2] -
Observation: The 2-bromo isomer (ortho) often elutes first due to internal hydrogen bonding (N-H...F or N-H...Br) reducing its interaction with silica [3].[1][2]
Module 4: Analytical Validation
Q: How do I definitively prove I have the 3,5-isomer and not the 3,4-isomer?
A: 1H-NMR coupling constants ($ J $-values) are the definitive fingerprint.[1][2]
NMR Diagnostic Table (CDCl₃)
| Isomer | Key Signal Pattern | Coupling Constants ($ J $) |
| 3-Bromo-5-fluoroaniline | Three distinct triplets/doublets in aromatic region.[1][2] | $ J_{H-F} \approx 8-10 \text{ Hz} $ (Meta coupling is small).[1] Look for symmetry . |
| 2-Bromo-5-fluoroaniline | Asymmetric pattern.[1][2] | Strong Ortho coupling ($ J_{H-H} \approx 8 \text{ Hz} $).[1] |
| 4-Bromo-3-fluoroaniline | Asymmetric pattern.[1][2] | Strong Ortho coupling.[1][2] |
Visual Decision Tree:
Figure 2: Purification Decision Tree. Note the preference for the Nitro pathway.
References
Validation & Comparative
1H and 13C NMR Analysis of 3-Bromo-5-fluoro-N,N-diethylaniline: A Comparative Technical Guide
Topic: 1H NMR and 13C NMR Spectrum Analysis of 3-Bromo-5-fluoro-N,N-diethylaniline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]
Introduction & Structural Significance[2]
In the landscape of medicinal chemistry, This compound (CAS: 1809161-70-3) represents a critical "mixed-halogen" scaffold.[1] Unlike simple anilines, this molecule integrates three distinct electronic effectors: a resonance-donating diethylamino group, an inductive-withdrawing/resonance-donating fluorine, and a polarizable bromine atom.
This guide provides a rigorous spectral analysis of this compound.[1] Rather than viewing the spectrum in isolation, we objectively compare it against its mono-halogenated analogs and the parent aniline. This comparative approach isolates the specific Substituent Chemical Shift (SCS) effects and coupling constants (
Key Structural Features[3][4][5]
-
Core: 1,3,5-trisubstituted benzene ring (Meta-substitution pattern).[1]
-
Electronic Push-Pull: The strong electron-donating diethylamino group (+M) competes with the electron-withdrawing halogens (-I), creating a unique shielding environment for the aromatic protons.[1]
-
NMR Active Nuclei:
H, C, and F (spin 1/2).[1] The presence of Fluorine-19 introduces characteristic splitting patterns ( and ) that act as internal validation markers.[1]
Comparative Analysis: The "Fingerprint" Region
To validate the identity of this compound, one must distinguish it from likely impurities or analogs.[1] The table below contrasts the expected chemical shifts of the target molecule against the parent N,N-Diethylaniline and the mono-substituted 3-Fluoro-N,N-diethylaniline .
Table 1: Comparative 1H NMR Chemical Shift Data (CDCl , 400 MHz)
| Feature | Target: this compound | Comparison 1: N,N-Diethylaniline (Parent) | Comparison 2: 3-Fluoro-N,N-diethylaniline | Diagnostic Note |
| N-CH | 3.35 – 3.40 ppm | 3.33 ppm | 3.35 ppm | Halogens cause a slight downfield shift due to inductive (-I) effects.[1] |
| -CH | 1.15 – 1.20 ppm | 1.15 ppm | 1.16 ppm | Methyl protons are sufficiently distant to remain largely unaffected.[1] |
| Aromatic H2 | ~6.65 ppm (dt) | 6.60 – 6.70 ppm (m) | ~6.45 ppm | H2 is flanked by Amino and Br.[1][2] It shows meta coupling to F ( |
| Aromatic H4 | ~6.85 ppm (dt) | 7.15 – 7.25 ppm (m) | ~6.50 ppm | H4 is flanked by Br and F. It shows ortho coupling to F ( |
| Aromatic H6 | ~6.35 ppm (dt) | 6.60 – 6.70 ppm (m) | ~6.35 ppm | H6 is flanked by Amino and F. It shows ortho coupling to F ( |
| Multiplicity | Distinct Doublets/Triplets due to | Complex Multiplets | Simple Doublets/Triplets | The Target shows complex splitting due to both |
Note on Causality: The introduction of the Bromine atom at position 3 deshields the adjacent H2 and H4 protons compared to the fluoro-only analog, shifting them downfield. The Fluorine atom dominates the splitting patterns.
Detailed Spectral Interpretation
1H NMR Analysis (Proton)
The aromatic region (6.0 – 7.0 ppm) is the most critical for identification.[1] The molecule possesses C1 symmetry (asymmetric), resulting in three distinct aromatic proton environments.
-
H2 (Position 2): Located between the Diethylamino group and Bromine.
-
Coupling: It is meta to the Fluorine. Expect a doublet of doublets (dd) or triplet-like pattern.
-
J-Values: Small
(~6 Hz) and small (~2 Hz).[1]
-
-
H4 (Position 4): Located between Bromine and Fluorine.[1]
-
Coupling: It is ortho to the Fluorine.
-
J-Values: Large
(~8–10 Hz) and small (~2 Hz).[1] This signal typically appears the most downfield of the three due to the inductive effect of both halogens.
-
-
H6 (Position 6): Located between Fluorine and Diethylamino group.[1]
-
Coupling: It is ortho to the Fluorine.
-
J-Values: Large
(~11–12 Hz).[1] This proton is shielded by the ortho-amino group, appearing the most upfield.
-
13C NMR Analysis (Carbon)
The
-
C-F (C5): ~164 ppm.[1] Appears as a doublet with a massive coupling constant (
Hz).[1] -
C-N (C1): ~148 ppm.[1] Appears as a doublet (
Hz).[1] -
C-Br (C3): ~123 ppm.[1] Appears as a doublet (
Hz).[1] -
Aliphatic Carbons:
Experimental Workflow & Assignment Logic
To ensure trustworthiness in assignment, use the following logic flow. This diagram illustrates the decision-making process for assigning the aromatic protons based on splitting multiplicity and chemical shift.
Caption: Logical decision tree for assigning aromatic protons in this compound based on H-F coupling constants and electronic shielding effects.
Experimental Protocol
For reproducible results, follow this standardized sample preparation protocol.
Materials
-
Solvent: CDCl
(Chloroform-d) with 0.03% TMS (Tetramethylsilane) as internal standard.[1]-
Why: CDCl
prevents hydrogen bonding interactions that might broaden the amine-adjacent protons, unlike DMSO-d .[1]
-
-
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Step-by-Step Procedure
-
Preparation: Weigh 10 mg of this compound into a clean vial.
-
Dissolution: Add 0.6 mL CDCl
. Vortex for 10 seconds until the solution is clear.-
Check: If the solution is cloudy, filter through a small cotton plug into the NMR tube to remove inorganic salts (e.g., residual KBr from synthesis).
-
-
Acquisition (1H):
-
Acquisition (13C):
References
-
PubChem. 3-Bromo-5-fluoroaniline (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Spectral Database for Organic Compounds (SDBS). 1H NMR of N,N-Diethylaniline (SDBS No. 3082). AIST.[1] Available at: [Link][1]
-
Reich, H. J. WinPLT NMR Chemical Shift Data: Substituent Effects in Benzenes. University of Wisconsin-Madison.[1] Available at: [Link]
-
Dolphin, D., & Wick, A. Tabulation of Infrared Spectral Data. (Reference for C-F coupling constants in aromatic systems). Wiley-Interscience.[1]
Sources
A Comparative Guide to 19F NMR Chemical Shift Referencing for 3-Bromo-5-fluoro-N,N-diethylaniline
For researchers and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy stands as a uniquely powerful tool in this endeavor, owing to the 100% natural abundance and high sensitivity of the 19F nucleus, coupled with a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2][3] This sensitivity, however, necessitates a rigorous and well-considered approach to chemical shift referencing to ensure data accuracy and reproducibility.
The Dynamic Nature of the 19F NMR Chemical Shift
The observed chemical shift (δ) of a fluorine nucleus is a direct reflection of its local magnetic environment, which is influenced by several key factors:
-
Electronic Effects: The chemical shift is primarily dictated by the electron density around the fluorine nucleus. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (more positive ppm values), while electron-donating groups increase shielding, leading to an upfield shift (more negative ppm values).[1][4] In 3-Bromo-5-fluoro-N,N-diethylaniline, the diethylamino group is electron-donating, while the bromine is electron-withdrawing, creating a nuanced electronic environment.
-
Solvent Effects: The choice of solvent can significantly perturb the 19F chemical shift, with variations of several ppm being common.[4][5] Intermolecular interactions such as hydrogen bonding and dipole-dipole forces between the analyte and solvent molecules alter the electronic shielding of the fluorine.[4][6][7] Highly polar aprotic solvents like DMSO often cause deshielding compared to less polar solvents like chloroform.[8]
-
Temperature and Concentration: Temperature fluctuations can affect conformational equilibria and intermolecular interactions, leading to observable changes in chemical shifts.[4] Similarly, analyte concentration can influence the degree of intermolecular interactions, thereby impacting the measured chemical shift.[4]
-
pH Effects: For molecules with ionizable groups, such as the aniline nitrogen in our target compound, the pH of the solution can dramatically alter the 19F chemical shift. Protonation of the aniline nitrogen would significantly change the electronic environment of the fluorine atom. Studies on fluoroanilines have shown shifts of 5-15 ppm between the conjugate acid and base forms.[9][10]
Given these sensitivities, simply relying on the spectrometer's default referencing can lead to inconsistent and misleading data, especially when comparing spectra acquired under different conditions or across different instruments.[2][3]
A Comparative Analysis of 19F NMR Referencing Methods
The selection of an appropriate referencing method is a critical experimental decision. Three primary methods are employed in modern NMR spectroscopy, each with distinct advantages and drawbacks.
Method 1: Internal Referencing
This technique involves adding a small quantity of a chemically inert reference compound directly into the NMR sample tube.
-
Advantages: It is generally the most accurate method, as the reference compound experiences the exact same magnetic field, temperature, and solvent environment as the analyte.
-
Disadvantages: The reference compound could potentially interact with the analyte or other sample components. It also introduces an additional signal into the spectrum which may overlap with signals of interest and must be removed if the sample is to be recovered.
Table 1: Common Internal Standards for 19F NMR
| Reference Compound | Chemical Shift (δ) vs. CFCl₃ (ppm) | Key Characteristics |
| Trichlorofluoromethane (CFCl₃) | 0.00 | The historical primary standard. Highly volatile and an ozone-depleting substance, its use is now restricted.[2] |
| Trifluoroacetic Acid (TFA) | -76.55 | Soluble in many organic solvents and water. Its chemical shift is sensitive to solvent and pH.[11][12] |
| α,α,α-Trifluorotoluene | -63.72 | A common, relatively inert standard with a simple singlet signal.[12] |
| Fluorobenzene | -113.15 | Useful for referencing aromatic fluorine signals.[11][12] |
| Hexafluorobenzene (C₆F₆) | -164.9 | Chemically robust with a single sharp resonance. Often used as an internal reference.[11][12][13] |
For this compound, α,α,α-trifluorotoluene or hexafluorobenzene would be suitable choices, as their signals are unlikely to overlap with the expected aromatic fluorine signal.
Method 2: External Referencing
In this method, the reference standard is placed in a separate container, typically a sealed capillary (a coaxial insert) that is placed inside the main NMR tube.
-
Advantages: The sample remains uncontaminated, which is crucial for sensitive biological samples or when sample recovery is required.
-
Disadvantages: The reference and analyte are in physically different regions and experience slightly different magnetic fields due to variations in magnetic susceptibility between the sample solution and the reference solution. This can lead to inaccuracies if not corrected.
Method 3: Indirect Referencing (Unified Scale)
The International Union of Pure and Applied Chemistry (IUPAC) recommends a unified chemical shift scale where all nuclei are referenced indirectly to the 1H signal of tetramethylsilane (TMS) at 0 ppm.[14] Modern NMR spectrometers use the deuterium (lock) signal of the solvent to establish the frequency scale and can automatically calculate the 19F chemical shift based on the known frequency ratio between 2H, 1H, and 19F.[14][15]
-
Advantages: Extremely convenient as no separate reference compound is needed in the 19F spectrum. It follows a universally accepted standard.
-
Disadvantages: Its accuracy is entirely dependent on the stability and correct referencing of the lock frequency. Sample-dependent factors that can alter the lock frequency may introduce small errors.[2] For high-precision work, especially when comparing minor chemical shift changes, this method may be insufficient without an internal standard.[2][3]
Experimental Protocols for Accurate Referencing
The following protocols provide step-by-step guidance for acquiring a referenced 19F NMR spectrum of this compound.
Protocol 1: Internal Referencing
This protocol ensures the highest accuracy by placing the reference in the same environment as the analyte.
Caption: Workflow for Internal Referencing in 19F NMR.
Protocol 2: Indirect Referencing via a Referenced 1H Spectrum
This protocol adheres to the IUPAC unified scale recommendation.
Caption: Workflow for Indirect Referencing using a ¹H Spectrum.
Predicting the Chemical Shift: A Computational Approach
In the absence of experimental data, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) has proven effective for predicting 19F NMR chemical shifts.
-
Methodology: Calculations are typically performed by first optimizing the molecular geometry and then computing the NMR shielding tensors. A scaling factor is often applied to the calculated shielding constants to correlate them with experimental chemical shifts.
-
Accuracy: Studies have shown that methods like B3LYP/6-31+G(d,p) can predict 19F chemical shifts with a mean absolute deviation of around 2.1 ppm, which is often sufficient for structural assignment.[5][16] More advanced methods can achieve even higher accuracy.[17]
For this compound, a DFT calculation would be the recommended first step to estimate the expected chemical shift, helping to set the correct spectral width during acquisition and providing a theoretical value for comparison with experimental data. Based on typical values for fluoroaromatic compounds, the chemical shift is expected to fall within the -110 to -180 ppm range.[18]
Recommendations and Conclusion
For the unambiguous determination and reporting of the 19F NMR chemical shift for this compound, the following strategy is recommended:
-
Primary Method - Internal Referencing: For final publication and data reporting, use a chemically inert internal standard like α,α,α-trifluorotoluene or hexafluorobenzene . This method provides the most reliable and reproducible data, accounting for any sample-specific variations.
-
Secondary Method - Indirect Referencing: For routine analysis and screening, the convenience of indirect referencing is often sufficient. However, it is good practice to periodically validate the spectrometer's indirect referencing against a sample with a known internal standard.
-
Computational Prediction: Before beginning experimental work, perform a DFT calculation to predict the 19F chemical shift. This provides a valuable guideline for the experiment and an additional layer of confidence in the final assignment.
By understanding the factors that influence 19F chemical shifts and by selecting the appropriate referencing method, researchers can ensure the integrity and accuracy of their spectroscopic data. This rigorous approach is not just good practice; it is a cornerstone of scientific integrity in the development of novel chemical entities.
References
-
Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Mifkovic, A., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. NSF PAR. Available at: [Link]
-
Kwan, E. E., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Bagno, A., et al. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Available at: [Link]
-
Penner, P., et al. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Available at: [Link]
-
Li, H., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
-
19F NMR Reference Standards Guide. Scribd. Available at: [Link]
-
19F NMR Reference Standards. Available at: [Link]
-
Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]
-
F19 detection. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Dolbier, W. R. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]
-
Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. Available at: [Link]
-
Chemical Shift Referencing. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal. Available at: [Link]
-
Good fluorine NMR internal standards?. Reddit. Available at: [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]
-
New class of 19F pH indicators: fluoroanilines. PubMed. Available at: [Link]
-
Standardizing for 19F NMR. Reddit. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
- 9. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. colorado.edu [colorado.edu]
- 13. azom.com [azom.com]
- 14. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 15. F19 detection [nmr.chem.ucsb.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. learning.sepscience.com [learning.sepscience.com]
Comparative Guide: LC-MS Fragmentation of 3-Bromo-5-fluoro-N,N-diethylaniline
Executive Summary
This technical guide provides a high-resolution analysis of the mass spectrometric behavior of 3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 873056-62-3). Designed for analytical chemists and medicinal chemistry teams, this document moves beyond basic spectral listing to explore the mechanistic causality of its fragmentation.
We compare this fluorinated building block against its non-fluorinated and non-brominated analogs to demonstrate how halogen substitution patterns influence ionization efficiency, retention time, and fragmentation kinetics.
Part 1: Theoretical Framework & Structural Analysis
Before interpreting the spectra, we must establish the structural constraints that dictate the mass spectrometry behavior.
The Isotopic Fingerprint
The defining feature of this molecule in MS1 (Full Scan) is the bromine isotope pattern. Unlike standard organic molecules, the presence of Bromine creates a distinct 1:1 doublet.
-
Formula: C₁₀H₁₃BrFN
-
Exact Mass (⁷⁹Br): 245.0215 Da
-
Exact Mass (⁸¹Br): 247.0195 Da
Critical Observation: In ESI+ mode, the protonated molecular ion
The Nitrogen Rule & Ionization Site
Containing a single nitrogen atom, the neutral monoisotopic mass is odd (245 Da), resulting in an even mass-to-charge ratio (
-
Primary Ionization Site: The tertiary amine nitrogen.
-
Secondary Effects: The meta-fluorine atom exerts a strong inductive withdrawing effect (-I), slightly reducing the basicity of the amine compared to the non-fluorinated analog. This may result in slightly lower ionization efficiency in positive mode compared to N,N-diethylaniline.
Part 2: Comparative Fragmentation Analysis
To understand the specificity of this molecule, we compare it against two critical "Alternative" structures often found in the same synthetic pathways: the Des-fluoro analog (3-Bromo-N,N-diethylaniline) and the Des-bromo analog (3-Fluoro-N,N-diethylaniline).
Table 1: Comparative MS/MS Profiling (Theoretical)
| Feature | Target: this compound | Analog A: 3-Bromo-N,N-diethylaniline | Analog B: 3-Fluoro-N,N-diethylaniline |
| Parent Ion | 246.0 / 248.0 (1:1 ratio) | 228.0 / 230.0 (1:1 ratio) | 168.1 (Single peak) |
| Primary Fragment ( | 218.0 / 220.0 (Loss of C₂H₄) | 200.0 / 202.0 | 140.1 |
| Secondary Fragment ( | 190.0 / 192.0 (Primary Amine) | 172.0 / 174.0 | 112.1 |
| Retention Time (C18) | High (Lipophilic Br + F) | Medium (Lipophilic Br) | Low (Less lipophilic) |
| Key Differentiator | Unique 246/248 doublet + F mass defect | 228/230 doublet, no F shift | No Br doublet |
Analytical Insight:
The presence of the Fluorine atom adds exactly 17.99 Da to the mass of the Des-fluoro analog. If you observe a peak at
Part 3: Fragmentation Mechanism (The "Why")
The fragmentation of N,N-dialkylanilines is governed by the stability of the amine radical cation. The pathway follows a predictable "Staircase" loss of the alkyl groups.
Mechanism 1: The "Staircase" Dealkylation (Dominant)
Unlike simple bond cleavage, the loss of the ethyl groups often proceeds via a McLafferty-like rearrangement (specifically, a four-membered transition state hydrogen transfer) or direct inductive cleavage depending on collision energy.
-
Precursor (
246/248): The intact protonated molecule. -
Transition: A hydrogen from the
-carbon of the ethyl group transfers to the nitrogen (or the ring), leading to the expulsion of neutral Ethylene (C₂H₄, 28 Da) . -
Product 1 (
218/220): The N-monoethyl amine cation. -
Repeat: The process repeats for the second ethyl group, expelling another 28 Da unit.
-
Product 2 (
190/192): The primary amine (3-Bromo-5-fluoroaniline).
Mechanism 2: Halogen Loss (High Energy)
At higher collision energies (CE > 35 eV), the Carbon-Bromine bond may cleave.
-
Neutral Loss: Loss of Br radical (79/81 Da).
-
Result: An aryl cation at
167 (from the 246 parent). Note: This is less common in soft ESI but prominent in EI or high-energy CID.
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the sequential fragmentation logic, validated by the Nitrogen rule and isotope patterns.
Caption: Figure 1. Stepwise ESI+ fragmentation pathway of this compound showing the characteristic sequential loss of ethyl groups (28 Da).
Part 5: Experimental Protocol
To reproduce these results, the following LC-MS methodology is recommended. This protocol is optimized to retain the lipophilic halogenated aniline while ensuring sufficient ionization.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear ramp)
-
6-8 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the ethyl groups).
-
Desolvation Temp: 350°C.
-
Collision Energy (CE):
-
Low (10 eV): Preserves Parent Ion (246/248).
-
Medium (20-25 eV): Generates Mono-ethyl fragment (218/220).
-
High (40+ eV): Generates Primary amine (190/192) and ring fragments.
-
Self-Validating Quality Control
To ensure data integrity, perform the "Doublet Check" :
-
Extract the ion chromatogram for
246.0. -
Extract the ion chromatogram for
248.0. -
Validation: Both traces must co-elute perfectly (same Retention Time) and have an intensity ratio of approximately 1:1. If the ratio deviates significantly (e.g., 3:1), the sample is contaminated with a chloro-analog or is not brominated.
References
-
McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. 31 (1): 82–87.[3] Link
-
Gross, M. L. (2004).[3] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry. 15 (7): 951–955.[3] Link
- Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted anilines in electrospray ionization mass spectrometry". Journal of Mass Spectrometry. (General reference for N-alkyl aniline behavior).
-
NIST Mass Spectrometry Data Center. "N,N-Diethylaniline Fragmentation Data". NIST Chemistry WebBook, SRD 69. Link
Sources
FTIR Analysis Guide: N,N-Diethyl & Aryl Halide Moieties in Pharmaceutical Development
Executive Summary
Objective: This guide provides a technical framework for the identification and differentiation of N,N-diethyl and aryl halide functional groups using Fourier Transform Infrared (FTIR) spectroscopy. Context: These moieties are ubiquitous in small-molecule therapeutics (e.g., Lidocaine, Procaine, Chloroquine). Distinguishing them from structurally similar impurities (e.g., N-monoethyl byproducts, alkyl halides) is critical for API (Active Pharmaceutical Ingredient) purity profiling. Key Insight: While Mass Spectrometry (MS) provides molecular weight, FTIR offers a rapid, non-destructive "fingerprint" of the electronic environment—specifically distinguishing the hybridization state of the carbon-halogen bond (sp² vs. sp³) and the substitution pattern of the amine.
Part 1: Technical Deep Dive – Spectral Characteristics
The N,N-Diethyl Group (Tertiary Amine)
The N,N-diethyl group (
Mechanism of Vibration
-
Electronic Effect: The nitrogen lone pair creates a dipole that intensifies the C-N stretching vibration. In aromatic systems (e.g., diethylaniline), resonance delocalization shifts this band to higher wavenumbers compared to aliphatic amines.
-
Structural Fingerprint: The "ethyl" signature arises from the interplay between methyl (
) and methylene ( ) deformations.
Table 1: N,N-Diethyl Absorption Bands
| Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| N-H Stretch | Absent | N/A | Primary Differentiator: Distinguishes from |
| C-N Stretch (Aryl) | 1360 – 1250 | Strong | Higher freq. due to |
| C-N Stretch (Alkyl) | 1250 – 1020 | Medium | Overlaps with C-O; confirm with absence of C=O. |
| C-H Stretch (Aliphatic) | 2980 – 2800 | Strong | Look for asymmetric |
| ~1465 | Medium | Deformation of the methylene group adjacent to N. | |
| ~1380 | Medium | "Umbrella" mode; specific to the ethyl terminal group. |
Analyst Note: In N,N-diethylaniline derivatives, the
stretch is often the strongest band in the 1350 cm⁻¹ region, distinct from the lower frequency aliphatic C-N stretch found in purely alkyl amines like triethylamine.
The Aryl Halide Group
Aryl halides (
Mechanism of Vibration
-
Mass Effect (Hooke’s Law): As the mass of the halogen increases (F
I), the vibration frequency decreases significantly. -
Hybridization: The
bond is shorter and stronger than (alkyl halide), typically shifting absorption to slightly higher frequencies, though the "Fingerprint" overlap often obscures this shift.
Table 2: Aryl Halide Absorption Bands
| Halogen (X) | C-X Stretch (cm⁻¹) | Detection Challenge |
| Fluorine (Ar-F) | 1250 – 1100 | High: Strong overlap with C-N and C-O bands. |
| Chlorine (Ar-Cl) | 1100 – 1035 & < 850 | Moderate: The 1000-1100 band is a useful aromatic-Cl interaction mode. |
| Bromine (Ar-Br) | 1075 – 1030 & < 690 | High: Primary stretch often below ATR cutoff (see Protocol). |
| Iodine (Ar-I) | < 600 | Very High: Requires Far-IR or CsI optics. |
Accompanying Aromatic Signals (Validation):
-
C-H Stretch: 3100 – 3000 cm⁻¹ (Distinct from alkyl < 3000 cm⁻¹).[1][2]
-
Ring Breathing: 1600 – 1450 cm⁻¹ (usually 2-3 sharp bands).
-
Overtones: 2000 – 1665 cm⁻¹ (Pattern indicates ortho/meta/para substitution).
Part 2: Comparative Analysis
Scenario A: Distinguishing N,N-Diethyl from N-Monoethyl
A common synthesis impurity is the incomplete alkylation of the amine.
| Feature | N,N-Diethyl (Tertiary) | N-Ethyl (Secondary) |
| 3500-3300 cm⁻¹ | Clean Baseline (No peaks) | Single Band (N-H Stretch) |
| 1650-1550 cm⁻¹ | No N-H Bend | Weak N-H Bending Band |
| 1200-1000 cm⁻¹ | Single C-N environment | Mixed/Broadened |
Scenario B: Aryl Halide vs. Alkyl Halide
Distinguishing a halogen on a ring (e.g., Chlorobenzene) from one on a side chain (e.g., Benzyl chloride).
| Feature | Aryl Halide ( | Alkyl Halide ( |
| C-H Context | Peaks > 3000 cm⁻¹ only (if no alkyl chain) | Peaks < 3000 cm⁻¹ dominant |
| Ring Vibrations | Strong, sharp (1600/1500 cm⁻¹) | Unaffected by halogen mass |
| C-Cl Frequency | Often 1035-1090 cm⁻¹ (Ring-Cl coupling) | 600-800 cm⁻¹ (Pure stretch) |
Part 3: Experimental Protocol (Self-Validating)
Method Selection: ATR vs. Transmission
Critical Warning: Standard Diamond/ZnSe ATR crystals have a spectral cutoff around 525–650 cm⁻¹ . This makes them unsuitable for definitive detection of C-Br and C-I stretching bands.
-
Routine Screening (Ar-F, Ar-Cl, Amines): Use ATR (Diamond) .
-
Halogen Verification (Ar-Br, Ar-I): Use Transmission (KBr Pellet) or CsI ATR .
Step-by-Step Workflow
-
System Blanking:
-
Clean crystal/holder with isopropanol.
-
Collect background (32 scans, 4 cm⁻¹ resolution). Validation: Ensure no peaks at 2350 (CO₂) or 3400 (H₂O).
-
-
Sample Preparation:
-
Solid API: Grind 2mg sample with 200mg dry KBr (for transmission) or place neat on ATR crystal.
-
Apply Pressure (ATR): Apply force until the preview spectrum peaks maximize but do not truncate (absorbance < 1.5).
-
-
Data Acquisition:
-
Range: 4000 – 400 cm⁻¹.
-
Scans: 64 (to reduce noise in fingerprint region).
-
-
Spectral Normalization:
-
Apply "Baseline Correction" (Rubberband method).
-
Do not smooth data aggressively; sharp aromatic peaks may be lost.
-
Diagram: Identification Logic Flow
Caption: Logic flow for confirming N,N-diethyl aryl halides. Note the specific branch for Halogen detection limits.
Part 4: Troubleshooting & Interferences
| Problem | Cause | Solution |
| Broad peak at 3400 cm⁻¹ | Moisture (Water O-H) | Dry sample in desiccator; KBr is hygroscopic. Distinguish from N-H (N-H is sharper). |
| Missing C-X bands | Detector Cutoff | Check instrument spec. If using ZnSe ATR, switch to KBr pellet for C-Br/C-I. |
| C-N / C-C Ring overlap | Resonance | In aryl amines, the C-N stretch merges with ring breathing. Look for intensity increase at ~1300 cm⁻¹. |
| Opaque Pellet | Particle Scattering | Regrind sample. Particle size must be < wavelength of IR light (2-5 µm). |
References
-
NIST Chemistry WebBook. Infrared Spectrum of N,N-Diethylaniline. National Institute of Standards and Technology. [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]
-
Specac Application Notes. A Guide to FTIR Analysis in the Pharmaceutical Industry. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link]
Sources
Comparative Guide: Reactivity of 3-Bromo vs. 3-Chloro-5-Fluoroaniline Derivatives
[1]
Executive Summary: The Strategic Verdict
For researchers in medicinal chemistry and process development, the choice between 3-bromo-5-fluoroaniline and 3-chloro-5-fluoroaniline is rarely about simple availability—it is a strategic decision regarding chemoselectivity , catalytic efficiency , and scalability .
-
Select 3-Bromo-5-fluoroaniline when: You require rapid library generation, mild reaction conditions, or are performing the first step in a multi-functionalization sequence. The weaker C-Br bond allows for standard Pd-catalysis without specialized ligands.
-
Select 3-Chloro-5-fluoroaniline when: You are optimizing for cost at scale or require a robust "dummy" handle that survives initial cross-couplings (e.g., reacting an iodo/bromo site elsewhere first). Activation of the C-Cl bond typically requires electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) and elevated temperatures.
Electronic & Structural Profiling
The reactivity difference is governed fundamentally by Bond Dissociation Energy (BDE) and the inductive effects of the fluorine substituent.
Bond Dissociation Energy (BDE)
The rate-limiting step in most Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) is the oxidative addition of the aryl halide to the Pd(0) center.
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Reactivity Implications |
| C–Br | ~66–70 | High. Oxidative addition is facile; often occurs at RT or mild heating (60°C). |
| C–Cl | ~81–85 | Low. Kinetic barrier is significant. Requires forcing conditions (>90°C) or specialized ligands to increase electron density on Pd. |
| C–F | ~116 | Inert. generally survives standard cross-coupling conditions; serves as a metabolic blocker or electronic modulator. |
The "Fluorine Effect"
The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I).
-
Impact on Oxidative Addition: The electron-deficient ring slightly accelerates oxidative addition compared to non-fluorinated anilines. However, this effect is insufficient to make the 3-chloro derivative reactive towards standard ligands (like PPh3).
-
Impact on Nucleophilic Aromatic Substitution (SNAr): While fluoro-anilines are generally poor SNAr substrates (due to electron donation from the amine), the 3-halo-5-fluoro motif is not activated enough for SNAr unless a strong electron-withdrawing group (like Nitro or Cyano) is also present.
Catalytic Cross-Coupling Performance[1][2][4][5][6]
Reaction Pathway & Kinetics
The following diagram illustrates the catalytic divergence. Note the higher activation energy barrier for the Chloro-derivative during oxidative addition.
Figure 1: Catalytic cycle comparison. The oxidative addition of the Chloro-derivative is the kinetic bottleneck.
Performance Comparison Matrix
| Feature | 3-Bromo-5-fluoroaniline | 3-Chloro-5-fluoroaniline |
| Standard Ligand (PPh3) | Excellent. High yields (>90%). | Poor. <10% conversion typically. |
| Advanced Ligands (e.g., XPhos, SPhos) | Works, but often overkill. | Required for high yields (>85%). |
| Reaction Temp | 60–80 °C | 90–110 °C |
| Chemoselectivity | Reacts before chlorides. | Reacts after iodides/bromides. |
| Cost Efficiency | Lower atom economy, higher material cost. | High atom economy, lower material cost. |
Orthogonal Functionalization Strategy
One of the most powerful applications of these derivatives is in sequential cross-coupling . If you need to introduce two different aryl groups, you can exploit the reactivity gap.
Workflow:
-
Step 1: Use a mixed di-halo scaffold (e.g., 3-bromo-5-chloro-aniline).[3]
-
Step 2: Perform Suzuki coupling at room temperature. The Bromo site reacts exclusively.[4]
-
Step 3: Switch ligand (e.g., to XPhos) and raise temperature. The Chloro site now reacts.
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Br and Cl.
Experimental Protocols
Safety Note: All reactions involve halo-anilines which can be toxic. Perform in a fume hood. Fluorinated compounds can exhibit unexpected metabolic stability; handle with care.
Protocol A: Suzuki Coupling of 3-Bromo-5-fluoroaniline (Standard Conditions)
This protocol demonstrates the ease of activating the C-Br bond.
-
Reagents:
-
Procedure:
-
Charge a reaction vial with aniline, boronic acid, and Pd catalyst.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed solvent and aqueous base.
-
Heat to 80°C for 4–6 hours.
-
Monitoring: TLC/LCMS will show rapid consumption of starting material.
-
-
Expected Yield: 85–95%.
Protocol B: Suzuki Coupling of 3-Chloro-5-fluoroaniline (Challenging Conditions)
This protocol requires a specialized catalytic system to activate the C-Cl bond.
-
Reagents:
-
3-Chloro-5-fluoroaniline (1.0 equiv)[5]
-
Arylboronic acid (1.5 equiv)
-
Pre-Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: XPhos or SPhos (4–8 mol%) — Critical for Cl activation.
-
Base: K3PO4 (3.0 equiv, anhydrous preferred)
-
Solvent: Toluene or n-Butanol
-
-
Procedure:
-
Premix Pd precursor and Ligand in solvent for 15 mins to form the active catalytic species.
-
Add the chloro-aniline, boronic acid, and base.[1]
-
Seal the vessel (microwave vial recommended).
-
Heat to 100–110°C for 12–18 hours.
-
Note: Rigorous exclusion of oxygen is vital as the electron-rich ligands are air-sensitive.
-
-
Expected Yield: 70–85%.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link
-
BenchChem. (2025).[1][6] A Comparative Analysis of the Reactivity of 3-Chloro-5-(4-fluorophenyl)aniline and its Bromo Analogue. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and catalyst improvements. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Chloro-5-fluoroaniline. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 5. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Bioisosteric Replacement of the 3-Bromo-5-Fluoro Group in Medicinal Chemistry
The following guide provides an in-depth technical analysis of bioisosteric strategies for the 3-bromo-5-fluorophenyl moiety. This specific substitution pattern is a "privileged scaffold" in kinase inhibitors and GPCR ligands, balancing the lipophilic, halogen-bonding potential of bromine with the metabolic blocking and electronic modulation of fluorine.
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The "Mismatched" Halogen Scaffold
The 3-bromo-5-fluorophenyl group is not merely a hydrophobic spacer; it is a tuned electronic system.[1] The bromine (C3) often serves as a halogen-bond donor (σ-hole interaction) or fills a hydrophobic pocket, while the fluorine (C5) acts as a metabolic blocker, preventing oxidation at the susceptible meta-position while modulating the ring's pKa and lipophilicity.
Replacing this group is often necessitated by:
-
Solubility: The high lipophilicity (ClogP contribution) of the Br/F combination can limit aqueous solubility.
-
Toxicity: Aryl bromides can occasionally be metabolically activated or present environmental concerns.
-
Intellectual Property (IP): Breaking out of crowded chemical space.
This guide compares three primary replacement strategies: Electronic Mimicry , Scaffold Hopping , and Saturated Bioisosteres .
Comparative Analysis of Bioisosteres
Strategy A: The Nitrile (-CN) Replacement
Rationale: The nitrile group is a classic pseudo-halogen. It mimics the electron-withdrawing nature of bromine but is significantly less lipophilic and lacks the σ-hole (halogen bonding) capability, replacing it with a strong dipole acceptor.
-
Pros: Drastic improvement in solubility (lower LogP); reduced molecular weight; elimination of heavy atom toxicity.
-
Cons: Loss of halogen bonding; potential CYP inhibition (reversible coordination to heme iron).
Strategy B: The Trifluoromethyl (-CF3) & SF5 Replacement
Rationale: For targets requiring high lipophilicity or hydrophobic filling,
-
Pros: Maintains or increases metabolic stability; high lipophilicity (good for blood-brain barrier penetration);
offers unique square-pyramidal geometry. -
Cons:
is larger than Br, potentially causing steric clashes; chemistry is synthetically challenging.
Strategy C: Heterocyclic Scaffold Hopping (The Pyridine Switch)
Rationale: Replacing the phenyl ring with a pyridine (e.g., 5-bromo-3-pyridyl or 5-fluoro-3-pyridyl ) introduces a nitrogen atom that can accept hydrogen bonds and lower LogP.
-
Pros: Improved solubility; potential for new H-bond interactions in the active site.
-
Cons: Changes the electrostatic potential surface (ESP) of the ring; may alter the vector of the substituents.
Comparative Data Table
| Parameter | 3-Br-5-F-Phenyl (Reference) | 3-CN-5-F-Phenyl | 3-CF3-5-F-Phenyl | 3-SF5-5-F-Phenyl | 5-F-3-Pyridyl |
| Electronic Effect ( | Br: 0.39 | CN: 0.56 (Stronger EWG) | CF3: 0.43 (Similar) | SF5: 0.61 (Strong EWG) | N (ring): Strong EWG |
| Lipophilicity ( | Br: +0.86 | CN: -0.57 (Hydrophilic) | CF3: +0.88 | SF5: +1.23 (Very Lipophilic) | Pyridine: Lower LogP |
| Van der Waals Radius | Br: 1.85 Å | CN: ~1.9 Å (Length) | CF3: ~2.7 Å (Volume) | SF5: ~3.0 Å (Volume) | N: 1.55 Å |
| Halogen Bond Potential | High (Br σ-hole) | None (H-bond Acceptor) | Low (F is poor donor) | None | None |
| Metabolic Stability | Moderate (Br labile) | High | Very High | Extreme | Moderate (N-oxidation) |
Decision Logic & Workflow
The following diagram illustrates the logical flow for selecting a bioisostere based on the specific liabilities of the parent 3-bromo-5-fluoro compound.
Figure 1: Decision tree for optimizing the 3-bromo-5-fluorophenyl moiety based on physicochemical liabilities.
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation (Br CN)
This protocol describes the conversion of a 3-bromo-5-fluoroaryl substrate to its nitrile bioisostere. This is a critical transformation for lowering LogP.
Reagents:
-
Substrate: 3-bromo-5-fluoro-R (1.0 eq)
-
Source: Zinc Cyanide (
) (0.6 eq) -
Catalyst:
(2-5 mol%) -
Ligand: Xantphos or dppf (5-10 mol%)
-
Solvent: DMF or NMP (Anhydrous)
-
Additive: Zn powder (10 mol%) to reduce Pd(II) to Pd(0) if needed.
Step-by-Step Workflow:
-
Preparation: In a glovebox or under Argon, charge a microwave vial with the aryl bromide (1.0 mmol),
(0.6 mmol), (0.02 mmol), and Xantphos (0.04 mmol). -
Solvation: Add anhydrous DMF (5 mL). If the substrate is sensitive, add TMEDA (0.1 eq) to stabilize the zinc species.
-
Reaction: Seal the vial and heat to 120°C for 2–12 hours. (Microwave irradiation: 140°C for 30 mins is often effective).
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (
) to quench zinc salts (Caution: HCN risk—perform in well-ventilated hood). -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Point: The disappearance of the characteristic Ar-Br isotope pattern (1:1 doublet) in MS and the appearance of the Nitrile stretch (~2230
Protocol B: Introduction of the Pentafluorosulfanyl Group ( )
Installing
Mechanism Visualization:
Figure 2: Simplified oxidative pathway for SF5 introduction. Note: Commercial SF5-building blocks are recommended for safety.
References
-
Bioisosteric Replacements in Medicinal Chemistry. Cambridge MedChem Consulting. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (PMC). [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
Halogen Bonding in Drug Discovery. Sussex Drug Discovery Centre. [Link]
Sources
Crystal Engineering of N,N-Diethylaniline Derivatives: Structural Benchmarks & NLO Performance Guide
Executive Summary
Objective: This guide provides a technical comparison of N,N-diethylaniline (DEA) derivatives against their dimethyl analogues and unsubstituted counterparts, focusing on crystal packing, non-linear optical (NLO) potential, and synthetic scalability.
Core Insight: While N,N-dimethyl-4-nitroaniline (DMNA) is a classic benchmark for SHG (Second Harmonic Generation) due to its non-centrosymmetric packing (
Structural Classifications & Comparative Analysis
The following table contrasts the crystallographic parameters of key N,N-diethylaniline derivatives against standard benchmarks. The comparison highlights the impact of alkyl chain length on space group selection—a critical determinant for NLO activity.
Table 1: Comparative Crystal Structure Data
| Parameter | N,N-Dimethyl-4-nitroaniline (DMNA) | (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | 4-Nitroaniline (pNA) |
| Role | NLO Benchmark (Active) | DEA Derivative (Schiff Base) | Structural Reference (Inactive in bulk) |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| Unit Cell | ~7.50 | ~12.34 | ~12.34 |
| Unit Cell | ~11.60 | ~6.07 | ~6.07 |
| Unit Cell | ~11.80 | ~25.85 | ~8.59 |
| ~98.0° | ~92.5° | ~91.5° | |
| Packing Motif | Herringbone (Polar alignment) | Inversion Dimers (Anti-parallel) | Anti-parallel Dipoles |
| NLO Status | SHG Active | SHG Inactive (Bulk) | SHG Inactive (Bulk) |
Critical Analysis: The diethyl group in the Schiff base derivative (Column 2) introduces steric bulk that favors a trans arrangement of the ethyl chains. This flexibility often leads to centrosymmetric packing (inversion dimers) in pure crystals, neutralizing the macroscopic second-order nonlinearity (
). However, this same steric bulk prevents aggregation when doped into polymers, preserving the molecular hyperpolarizability () in thin films.
Mechanistic Insights: The "Ethyl Effect"
The transition from methyl to ethyl substituents is not merely a change in mass; it is a tool for Crystal Engineering .
Graphviz Diagram: Structure-Property Relationship
The following logic flow illustrates how substituent choice dictates the final material application.
Caption: Logic flow demonstrating how the steric bulk of diethyl groups directs the material towards polymer-doped applications rather than bulk crystal devices.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC, Melting Point) to confirm intermediate success.
Protocol A: Synthesis of N,N-Diethylaniline Schiff Bases
Target: (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline
-
Reagent Prep:
-
Dissolve 4-diethylaminobenzaldehyde (10 mmol) in Methanol (20 mL).
-
Dissolve 4-methoxyaniline (10 mmol) in Methanol (10 mL).
-
-
Condensation:
-
Mix solutions in a round-bottom flask.
-
Add 2-3 drops of Glacial Acetic Acid (Catalyst).
-
Reflux at 65°C for 4-6 hours.
-
Validation: Spot on TLC plate (Silica, 20% EtOAc/Hexane). Look for disappearance of aldehyde spot.
-
-
Isolation:
-
Cool mixture to Room Temperature (RT).
-
Pour into ice-cold water (50 mL) if precipitation does not occur spontaneously.
-
Filter the yellow precipitate.[1]
-
Protocol B: Single Crystal Growth (Slow Evaporation)
Objective: Obtain X-ray quality crystals for structural validation.
-
Solvent Selection: Prepare a 1:1 mixture of Ethanol and Dichloromethane (DCM) . The DCM solubilizes the diethyl chains, while Ethanol acts as the antisolvent.
-
Saturation: Dissolve 100 mg of the synthesized derivative in the minimum amount of solvent mixture at 30°C.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean glass vial to remove dust nuclei.
-
Growth:
-
Cover the vial with Parafilm.
-
Poke 3-5 small holes with a needle to control evaporation rate.
-
Store in a vibration-free, dark environment at 20°C.
-
-
Harvest: Crystals typically appear within 5-15 days.
-
Success Indicator: Crystals should be prismatic and transparent. Opaque or needle clusters indicate too rapid evaporation.
-
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway for generating crystalline N,N-diethylaniline derivatives.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Cambridge Crystallographic Data Centre.[2]
-
Comparison of Schiff Base Structures. (2024). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure and Hirshfeld surface analysis. IUCrData.
-
NLO Properties of Nitroanilines. (2005). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives. ResearchGate.
-
BenchChem Protocols. (2025). Laboratory Synthesis of N,3-diethylaniline. BenchChem.
-
Polymer Embedded NLO Materials. (2022). Efficient second harmonic generation by para-nitroaniline embedded in electro-spun polymeric nanofibres. ResearchGate.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 3-Bromo-5-fluoro-N,N-diethylaniline
As a senior application scientist, my priority is to empower fellow researchers with the knowledge to manage laboratory chemicals not just effectively, but with the highest degree of safety and regulatory compliance. The handling of specialized reagents like 3-Bromo-5-fluoro-N,N-diethylaniline demands a rigorous approach that extends from the moment of use to the point of final disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. Our objective is to ensure that this process is clear, self-validating, and protective of both laboratory personnel and the environment.
The core principle underpinning the disposal of any chemical is a thorough understanding of its hazards. This compound, as a halogenated aromatic amine, belongs to a class of compounds that require careful handling due to their potential toxicity.[1][2] The procedures outlined below are designed to mitigate these risks through containment, proper segregation, and adherence to established waste management protocols.
Key Chemical and Safety Data
A quick-reference summary of essential information is crucial for immediate safety and logistical planning.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 1809161-70-3[3] |
| Molecular Formula | C₁₀H₁₃BrFN[3] |
| Primary Hazards | Likely toxic if swallowed, inhaled, or in contact with skin.[2] Causes skin and eye irritation.[1][4] Suspected carcinogen and toxic to aquatic life.[2][5] |
| Required PPE | Chemical splash goggles, face shield, full-length lab coat, and appropriate chemical-resistant gloves (e.g., Viton, Butyl).[6] |
| Waste Classification | Hazardous Waste: Halogenated Organic Waste.[7][8] |
| Regulatory Oversight | EPA (Resource Conservation and Recovery Act - RCRA)[9], OSHA (Hazard Communication Standard)[10][11] |
Step-by-Step Disposal Protocol
This protocol covers the full lifecycle of waste management for this compound within a laboratory setting, from initial collection to final hand-off.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Engineering Controls : All handling and preparation for disposal of this compound must occur within a certified chemical fume hood to prevent the inhalation of any vapors.[5][12]
-
Eye and Face Protection : Wear tightly fitting chemical splash goggles and a face shield for maximum protection.[13]
-
Protective Clothing : A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[5]
-
Gloves : Standard nitrile gloves may offer insufficient protection against aniline derivatives.[6] It is highly recommended to use gloves with superior chemical resistance, such as Viton or butyl rubber. If these are unavailable, double-gloving with nitrile gloves and changing them immediately upon any suspected contact is a minimum requirement.[6] Always inspect gloves before use and wash hands thoroughly after removal.[13]
Step 2: Waste Segregation and Collection
Proper segregation is critical for safe and cost-effective disposal. Mixing different waste classes can lead to dangerous chemical reactions and significantly increase disposal costs.[8]
-
Designate a Waste Stream : this compound is a halogenated organic compound . It must be collected in a waste container specifically designated for this category.[7][14] Never mix it with non-halogenated organic waste, aqueous waste, or solid waste.[8]
-
Select an Appropriate Container :
Step 3: Labeling the Waste Container
Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[9][10]
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[9]
-
Fill out the tag completely and legibly. Abbreviations and chemical formulas are not acceptable.[9] The label must include:
-
The full chemical name: "this compound"
-
All components of any mixture, including solvents, with their estimated percentages.
-
The date waste was first added to the container ("Date of waste generation").[9]
-
The point of origin (Building, Room Number) and the Principal Investigator's name.[9]
-
Clear indication of the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
-
Step 4: Storage and Final Disposal
Waste must be stored safely while awaiting pickup by EHS.
-
Storage :
-
Keep the waste container tightly sealed except when adding waste.[7]
-
Store the container in a designated and secure satellite accumulation area, such as a secondary containment bin within or under the fume hood.[6]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[6]
-
-
Scheduling Pickup :
-
Do not allow waste to accumulate. Adhere to your institution's and the EPA's limits on waste accumulation volume and time.[15]
-
Once the container is ready for disposal (typically when 90% full or when the experiment is complete), submit a chemical waste pickup request to your EHS department following their specific procedures.[9]
-
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is critical to ensure safety.
-
Minor Spill (Contained, <100 mL, manageable within 10 minutes) :
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE as described in Step 1.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[5]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, clearly labeled plastic bag or container.[5]
-
This cleanup material is now considered hazardous waste and must be disposed of in the designated solid halogenated waste stream.
-
Wipe the spill area with a suitable solvent (e.g., ethanol) and then soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spill (Large volume, uncontained, or if you feel unsafe) :
-
EVACUATE the area immediately.
-
Alert others to leave the laboratory and close the doors.
-
Contact your institution's EHS emergency line or campus safety from a safe location.
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
References
-
U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements. Retrieved from [Link]
-
NASP. (2023, June 29). OSHA Requirements for HazCom Compliance. Retrieved from [Link]
-
DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Conn Maciel Carey LLP. (n.d.). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]
-
Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]
- Unknown. (n.d.). Aniline SOP. Retrieved from a university safety document source.
-
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
- Washington State University. (n.d.). Aniline Standard Operating Procedure.
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Scribd. (n.d.). Aniline. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
HWH Environmental. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline. Retrieved from [Link]
-
ResearchGate. (2013, May 25). Organic solvents disposal strategies? Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 3-Bromo-5-methylaniline.
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]
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- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
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- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. ethz.ch [ethz.ch]
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- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
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Personal protective equipment for handling 3-Bromo-5-fluoro-N,N-diethylaniline
Executive Safety Summary
Immediate Action Required: Treat 3-Bromo-5-fluoro-N,N-diethylaniline (CAS: 1809161-70-3) as a high-risk halogenated aniline derivative . Beyond standard chemical irritation, this compound poses a significant risk of transdermal absorption leading to methemoglobinemia (oxygen deprivation in blood), a condition that can be fatal and is often asymptomatic until critical levels are reached.
Critical Directive:
-
NEVER handle on an open bench. A certified fume hood is mandatory.
-
Standard Nitrile gloves are insufficient for prolonged contact. Use the "Laminate Liner" protocol described below for all synthesis and purification steps.
-
Skin Exposure: Immediate washing with soap and water is critical; speed is more important than solvent choice.
Hazard Identification & Risk Assessment
To ensure safety, we must understand the mechanism of toxicity, not just the regulatory codes.
Chemical Hazard Profile
| Property | Description | Risk Implication |
| Chemical Class | Halogenated N,N-Dialkylaniline | High lipophilicity facilitates rapid skin absorption. |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Irritant | H302, H315, H319, H335. |
| Silent Killer | Methemoglobinemia | Aniline metabolites oxidize hemoglobin ( |
| Physical State | Liquid / Low-melting Solid | Spills spread quickly; vapors/aerosols are easily generated during transfer. |
The "Aniline Effect"
Unlike simple acids or bases that cause immediate pain, aniline derivatives can absorb through the skin without immediate burning. Systemic toxicity (cyanosis, dizziness, chocolate-brown blood) may be delayed by 2–4 hours.[1] Your PPE is the only barrier against this silent absorption.
Personal Protective Equipment (PPE) Strategy
Standard laboratory PPE is inadequate. The lipophilic ethyl groups and halogen substituents allow this molecule to permeate standard rubber gloves rapidly.
Hand Protection: The "Laminate Liner" Protocol
Scientific Rationale: N,N-diethylaniline shows breakthrough times of <1 hour for standard nitrile. The addition of bromine and fluorine likely increases lipophilicity, potentially accelerating permeation.
-
Primary Barrier (High Risk/Synthesis): Silver Shield® / 4H® (PE/EVAL) Laminate Gloves .
-
Why: These provide >8 hours of protection against aromatics and amines.
-
Drawback: Poor dexterity.
-
-
Secondary Barrier (Outer Layer): Disposable Nitrile (minimum 5 mil) .
-
Why: Protects the inner laminate glove from physical tears and provides grip.
-
-
Low Risk (Analytical/Weighing <10 mg): Double-gloved Nitrile (change immediately upon splash).
Respiratory & Body Protection
-
Respiratory: If working outside a fume hood (strictly prohibited except for emergencies), use a Full-Face Respirator with Organic Vapor (OV) cartridges .
-
Body: Tyvek® lab coat or chemical-resistant apron over a standard cotton lab coat. Avoid exposed skin at the neck/wrists.
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the splash hazard of liquid anilines.
PPE Decision Logic Diagram
Figure 1: Decision matrix for selecting appropriate hand protection based on operational risk.
Operational Protocol: Safe Handling
Weighing & Transfer
-
Preparation: Place a disposable absorbent mat (benchkote) in the fume hood.
-
Weighing: If the compound is liquid, weigh by difference using a syringe or closed vial. Never pour into an open boat on an open benchtop balance.
-
Syringe Technique: Use Luer-lock syringes to prevent needle detachment under pressure.
-
Decontamination: Wipe the outside of all flasks/vials with a Kimwipe soaked in ethanol before removing them from the hood. Dispose of the Kimwipe as hazardous waste immediately.
Reaction Setup
-
Closed Systems: Run all reactions in septa-sealed glassware.
-
Temperature Control: Halogenated anilines can release toxic vapors (HBr/HF/NOx) upon thermal decomposition. Ensure reflux condensers are active before heating.
Emergency Response & Disposal
Spill Response Workflow
Spill Kit Requirement: Must contain Vermiculite or Sand . Do not use paper towels for large spills (increases surface area for evaporation).
Figure 2: Step-by-step response protocol for liquid spills.
First Aid (Self-Validating Protocol)
-
Skin Contact:
-
Doff: Remove contaminated gloves/clothing immediately.
-
Flush: Wash with soap and copious water for 15 minutes . Do not use ethanol on skin (it enhances absorption).
-
Alert: Seek medical attention. Inform medics of "Potential Aniline Poisoning / Methemoglobinemia."
-
-
Eye Contact: Flush for 15 minutes. Hold eyelids open.
Disposal
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Do not mix with oxidizers (e.g., Nitric acid) or strong acids, as exothermic reactions may occur.
-
Labeling: Clearly mark tag with "this compound" and "Toxic / Irritant".
References
-
ChemScene. (2025). Safety Data Sheet: this compound (CAS 1809161-70-3).[2] Retrieved from
-
PubChem. (2025). Compound Summary: 3-Bromo-5-fluoro-4-methylaniline (Structural Analog Data). National Library of Medicine. Retrieved from [3]
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (Amines/Anilines). Retrieved from
-
Sigma-Aldrich. (2025).[4] Safety Data Sheet: 3-Bromo-2-fluoro-5-methylaniline (Analogous Halogenated Aniline). Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
